Laduviglusib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNHMOJWBZFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179931 | |
| Record name | CHIR-99021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252917-06-9 | |
| Record name | GSK 3 inhibitor XVI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252917-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laduviglusib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHIR-99021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LADUVIGLUSIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234CMT4GK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CHIR-99021: A Technical Guide to its Potency and High Selectivity for GSK-3β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of CHIR-99021, a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This document details its inhibitory potency, selectivity profile against a broad range of kinases, and its mechanism of action within the Wnt/β-catenin signaling pathway. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biochemical characteristics.
Quantitative Analysis of CHIR-99021 Potency and Selectivity
CHIR-99021 is widely recognized for its exceptional potency and selectivity towards GSK-3 isoforms.[1][2][3][4] It acts as an ATP-competitive inhibitor, making it a valuable tool for dissecting GSK-3-mediated cellular processes.[5]
Table 1: Inhibitory Potency of CHIR-99021 against GSK-3 Isoforms
| Target | IC50 (nM) | Source(s) |
| GSK-3β | 6.7 | [1][2][6] |
| GSK-3α | 10 | [1][2][6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The selectivity of CHIR-99021 for GSK-3 over other kinases is a critical attribute, minimizing off-target effects and ensuring specific modulation of the intended signaling pathway. It exhibits greater than 500-fold selectivity for GSK-3 compared to closely related kinases and over 800-fold selectivity against a panel of 45 other enzymes and receptors.[2][6]
Table 2: Kinase Selectivity Profile of CHIR-99021
The following table presents the percentage of inhibition of various kinases at a 10 µM concentration of CHIR-99021, providing a clear view of its selectivity.
| Kinase | % Inhibition at 10 µM | Source(s) |
| GSK-3α | 99.9 | [7] |
| GSK-3β | 99.9 | [7] |
| BRAF | 53.8 | [7] |
| CDK2/CycA2 | 79.3 | [7] |
| CDK2/CycE1 | 67.2 | [7] |
| CDK4 | 65.3 | [7] |
| CDK5 | 51.2 | [7] |
| CDK9 | 88.1 | [7] |
| CK1g1 | 85.8 | [7] |
| CK1g3 | 70.5 | [7] |
| DYKR1B | 70.5 | [7] |
| Erk5 | 61.3 | [7] |
| HIPK4 | 55.5 | [7] |
| LIMK1 | 78.9 | [7] |
| MAP2K6 | 65.3 | [7] |
| MELK | 53.5 | [7] |
| MLK3 | 52.7 | [7] |
| PKR | 57.1 | [7] |
| PLK1 | 59.2 | [7] |
| RSK3 | 53.6 | [7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the potency and selectivity of CHIR-99021.
In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of GSK-3β and determine the IC50 value of CHIR-99021.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
CHIR-99021
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1000-fold the expected IC50. Further dilute the compound in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted CHIR-99021 or DMSO (for control wells).
-
Add 2 µL of a mixture containing the GSK-3β enzyme and GSK-3 substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the background as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the CHIR-99021 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines the general principle of a competitive binding assay used to determine the selectivity of CHIR-99021 against a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay where a test compound (CHIR-99021) competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Procedure:
-
Assay Setup: A proprietary DNA-tagged kinase is incubated with the immobilized ligand and the test compound (CHIR-99021) at a fixed concentration (e.g., 10 µM).
-
Competition: CHIR-99021 competes with the immobilized ligand for binding to the active site of the kinase.
-
Capture and Quantification: The amount of kinase bound to the immobilized ligand is captured and quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. The formula used is: % Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) x 100
-
Selectivity Score (S-score): To compare selectivity across different compounds and kinase panels, a selectivity score can be calculated. A common method is to divide the number of kinases that bind the compound with a certain affinity (e.g., % Ctrl < 35) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Signaling Pathway and Experimental Workflow Visualization
Wnt/β-catenin Signaling Pathway
CHIR-99021 is a potent activator of the canonical Wnt/β-catenin signaling pathway through its specific inhibition of GSK-3β.[3] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, CHIR-99021 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling with and without CHIR-99021.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like CHIR-99021.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. promega.com [promega.com]
- 4. stemcell.com [stemcell.com]
- 5. ulab360.com [ulab360.com]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. promega.es [promega.es]
Laduviglusib (CHIR-99021): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib, also known by its code name CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, development, and scientific applications of this compound. Initially investigated as a potential therapeutic for type 2 diabetes, its journey has pivoted towards becoming an invaluable tool in stem cell biology, regenerative medicine, and the study of various diseases. This document details the mechanism of action, key quantitative data, experimental protocols, and the historical context of its development.
Discovery and Development History
This compound was discovered and initially developed by scientists at Chiron Corporation in the early 2000s. The compound, an aminopyrimidine derivative, emerged from a screening program for inhibitors of GSK-3, a kinase implicated in insulin signaling and the pathogenesis of type 2 diabetes. The initial findings were published in 2003 by Ring et al. in the journal Diabetes, marking a significant milestone in the development of selective GSK-3 inhibitors.[1][2][3]
The development of this compound was rooted in the hypothesis that inhibiting GSK-3 could mimic or enhance insulin signaling, thereby improving glucose metabolism.[1][4] Preclinical studies in rodent models of type 2 diabetes demonstrated that this compound could lower blood glucose levels and improve glucose tolerance.[1][3]
Despite its promising preclinical profile for metabolic diseases, there is no publicly available evidence to suggest that this compound (CHIR-99021) entered formal clinical trials. Searches for an Investigational New Drug (IND) application with the FDA or clinical trial registrations have not yielded any results. The reasons for the apparent discontinuation of its clinical development as a therapeutic for diabetes are not publicly documented but could be multifactorial, including pharmacokinetic properties, long-term safety concerns, or strategic shifts within the developing company.
Following its initial discovery, the high selectivity of this compound for GSK-3 over other kinases made it an attractive tool for researchers. Its ability to activate the Wnt/β-catenin signaling pathway, a crucial pathway in development and disease, led to its widespread adoption in stem cell research for maintaining pluripotency and directing differentiation.[5][6]
Development Timeline:
Mechanism of Action
This compound is an ATP-competitive inhibitor of both isoforms of glycogen synthase kinase 3, GSK-3α and GSK-3β.[7] By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of its downstream substrates.
One of the most significant consequences of GSK-3 inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[6]
Quantitative Data
Table 1: In Vitro Inhibitory Activity
| Target | IC50 / Ki | Assay Conditions | Reference |
| GSK-3α | 10 nM (IC50) | Cell-free kinase assay | [8] |
| GSK-3β | 6.7 nM (IC50) | Cell-free kinase assay | [8] |
| Human GSK-3β | 9.8 nM (Ki) | Cell-free kinase assay | [3] |
Table 2: Kinase Selectivity
| Kinase | Selectivity vs. GSK-3β | Reference |
| CDC2, ERK2, and other protein kinases | >500-fold | [9] |
Table 3: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes (ZDF Rats)
| Administration | Dose | Effect | Reference |
| Single oral dose | 30 mg/kg | Maximal plasma glucose reduction of nearly 150 mg/dl 3-4 hours after administration | [3][10] |
| Oral, 1 hour before glucose challenge | 16 mg/kg | 14% reduction in plasma glucose | [10] |
| Oral, 1 hour before glucose challenge | 48 mg/kg | 33% reduction in plasma glucose | [3][10] |
Experimental Protocols
GSK-3 Kinase Assay (Cell-Free)
This protocol is based on the methods described in the original discovery publication by Ring et al. (2003).
Objective: To determine the in vitro inhibitory activity of this compound against GSK-3.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
[γ-33P]ATP
-
This compound (CHIR-99021) at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, GSK-3 substrate peptide, and recombinant GSK-3β enzyme.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporation of 33P into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
This protocol is adapted from the in vivo studies described by Ring et al. (2003).
Objective: To assess the effect of this compound on glucose disposal in a rodent model of type 2 diabetes.
Materials:
-
Zucker Diabetic Fatty (ZDF) rats
-
This compound (CHIR-99021) formulated for oral administration
-
Vehicle control (e.g., 15% Captisol in citrate buffer)
-
Glucose solution for oral gavage
-
Blood glucose monitoring system
Procedure:
-
Fast the ZDF rats overnight.
-
Administer a single oral dose of this compound (e.g., 16 or 48 mg/kg) or vehicle control.
-
After a specified time (e.g., 1 hour), administer an oral glucose challenge (gavage).
-
Collect blood samples from the tail vein at baseline (pre-glucose challenge) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound (CHIR-99021) represents a landmark in the development of selective GSK-3 inhibitors. While its initial trajectory as a therapeutic for type 2 diabetes did not lead to clinical trials, its potent and specific mechanism of action has made it an indispensable tool for the scientific community. Its ability to modulate the Wnt/β-catenin pathway has profoundly impacted stem cell research, enabling advancements in cell differentiation, reprogramming, and the generation of organoids. The journey of this compound from a potential drug candidate to a fundamental research chemical underscores the often-unpredictable path of drug discovery and the significant value that well-characterized molecular probes bring to biomedical research.
References
- 1. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
CHIR-99021: A Comprehensive Technical Guide to its Target Profile and Kinase Inhibition Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-99021 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity.[1] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, tissue homeostasis, and disease.[1][2] This technical guide provides an in-depth overview of the target profile of CHIR-99021, its kinase inhibition spectrum, and detailed experimental protocols for its characterization.
Core Target Profile and Mechanism of Action
CHIR-99021 is recognized for its exceptional potency and selectivity towards GSK-3. By inhibiting GSK-3, it prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[2]
Primary Targets and Potency
The inhibitory activity of CHIR-99021 against its primary targets is summarized in the table below.
| Target | IC50 (nM) |
| GSK-3β | 6.7[1] |
| GSK-3α | 10[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Kinase Inhibition Spectrum
While highly selective for GSK-3, understanding the broader kinase inhibition profile of any small molecule is crucial for its application in research and drug development. The following table summarizes the inhibitory activity of CHIR-99021 against a panel of kinases, demonstrating its high degree of selectivity. The data is presented as percent inhibition at a concentration of 10 µM.
| Kinase | % Inhibition at 10 µM |
| GSK3a | 99.9[3] |
| GSK3b | 99.9[3] |
| CDK2/CycA2 | 79.3[3] |
| CDK2/CycE1 | 67.2[3] |
| CDK4 | 65.3[3] |
| CDK5 | 51.2[3] |
| CDK9 | 88.1[3] |
| CK1g1 | 85.8[3] |
| CK1g3 | 70.5[3] |
| DYRK1B | 70.5[3] |
| Erk5 | 61.3[3] |
| HIPK4 | 55.5[3] |
| LIMK1 | 78.9[3] |
| MAP2K6 | 65.3[3] |
| MELK | 53.5[3] |
| MLK3 | 52.7[3] |
| PKR | 57.1[3] |
| PLK1 | 59.2[3] |
| RSK3 | 53.6[3] |
| BRAF | 53.8[3] |
This table presents a selection of kinases with notable inhibition. For a more comprehensive list, refer to the source.[3]
Signaling Pathway
The primary signaling pathway modulated by CHIR-99021 is the canonical Wnt/β-catenin pathway. The following diagram illustrates the mechanism of action of CHIR-99021 within this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CHIR-99021.
In Vitro GSK-3β Kinase Assay
This assay measures the direct inhibitory effect of CHIR-99021 on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (Adenosine triphosphate)
-
CHIR-99021
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of CHIR-99021 in kinase assay buffer.
-
In a 384-well plate, add the diluted CHIR-99021 or vehicle control (e.g., DMSO).
-
Add the GSK-3β enzyme to each well, except for the no-enzyme control wells.
-
Add the GSK-3 substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of CHIR-99021 and determine the IC50 value.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
CHIR-99021
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of CHIR-99021 or vehicle control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of CHIR-99021 to determine the EC50 value.
Western Blot Analysis of β-catenin
This technique is used to detect the accumulation of β-catenin protein in cells treated with CHIR-99021.
Materials:
-
Cell line of interest (e.g., HEK293T, mouse embryonic stem cells)
-
CHIR-99021
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., rabbit anti-β-catenin)[4][5][6][7]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with CHIR-99021 at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
CHIR-99021 is a powerful research tool characterized by its high potency and selectivity as a GSK-3 inhibitor. Its ability to robustly activate the Wnt/β-catenin signaling pathway has made it invaluable in stem cell biology, developmental biology, and disease modeling. This guide provides a comprehensive overview of its target profile, kinase inhibition spectrum, and key experimental protocols to facilitate its effective use in a research setting. Researchers should always consider the potential for off-target effects, especially at higher concentrations, and employ appropriate controls in their experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. beta Catenin Antibodies | Antibodies.com [antibodies.com]
- 5. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib's Regulation of β-Catenin Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This technical guide provides an in-depth overview of the mechanism by which this compound regulates the stability of β-catenin, a critical downstream effector of the Wnt signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation-dependent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes. This guide details the molecular interactions, summarizes key quantitative data, provides exemplary experimental protocols for studying this mechanism, and offers insights into the therapeutic potential and clinical landscape of GSK-3 inhibition.
Introduction to the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[2] Central to this pathway is the regulation of the cytoplasmic concentration of the transcriptional coactivator β-catenin.
In the absence of a Wnt ligand ("Wnt-off" state), a multiprotein "destruction complex" targets β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK-3).[1] CK1 first primes β-catenin by phosphorylating it at serine 45. This initial phosphorylation event allows GSK-3β to sequentially phosphorylate β-catenin at threonine 41, serine 37, and serine 33.[3] This hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This process maintains low cytoplasmic levels of β-catenin.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor ("Wnt-on" state), the destruction complex is inhibited. This inhibition prevents the phosphorylation of β-catenin, causing it to stabilize and accumulate in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, such as c-myc and cyclin D1.[5]
Mechanism of Action of this compound
This compound is a potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[6][7] By binding to the ATP-binding pocket of GSK-3, this compound prevents the kinase from phosphorylating its substrates, including β-catenin.
The inhibition of GSK-3β by this compound effectively mimics the "Wnt-on" state. It disrupts the function of the β-catenin destruction complex, thereby preventing the phosphorylation and subsequent degradation of β-catenin.[7] This leads to the robust stabilization and accumulation of cytosolic β-catenin, which can then translocate to the nucleus and activate Wnt-dependent gene transcription.[8] Therefore, this compound is considered a potent activator of the Wnt/β-catenin signaling pathway.[6]
Quantitative Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against GSK-3 isoforms.
| Target | IC50 (nM) | Reference |
| GSK-3α | 10 | [6] |
| GSK-3β | 6.7 | [6] |
This compound exhibits high selectivity for GSK-3 over other kinases, such as CDC2 and ERK2, with a selectivity of over 500-fold.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effect of this compound on β-catenin stability and Wnt pathway activation.
Western Blotting for β-Catenin Stabilization
This protocol is designed to qualitatively and quantitatively assess the levels of β-catenin in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., Cell Signaling Technology #2951)[3]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Immunoprecipitation of the β-Catenin Destruction Complex
This protocol allows for the investigation of the protein-protein interactions within the β-catenin destruction complex and how they are affected by this compound.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Antibody against a component of the destruction complex (e.g., Axin1 or APC)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse them in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against a component of the destruction complex (e.g., Axin1) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., Laemmli buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., GSK-3β, β-catenin) to assess the composition of the complex.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control reporter plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired treatment time (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in control cells. An increase in TOPFlash activity indicates activation of the Wnt/β-catenin pathway.[9]
Clinical Landscape
While this compound (CHIR-99021) has been extensively used as a research tool to study the Wnt/β-catenin pathway, its clinical development has been limited. A search of clinical trial databases does not reveal active or completed clinical trials specifically for this compound in cancer or other diseases.
However, other GSK-3 inhibitors are being investigated in clinical settings. For example, Elraglusib (9-ING-41), another GSK-3β inhibitor, has undergone Phase I and II clinical trials for various cancers, including pancreatic cancer, in combination with chemotherapy.[10][11][12] These trials provide valuable insights into the potential therapeutic applications and challenges of targeting GSK-3 in human diseases. The development of GSK-3 inhibitors highlights the ongoing interest in modulating the Wnt/β-catenin pathway for therapeutic benefit.
Conclusion
This compound is a powerful pharmacological tool for activating the Wnt/β-catenin signaling pathway through the specific inhibition of GSK-3. Its mechanism of action, centered on the stabilization of β-catenin, is well-characterized. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of this pathway in health and disease. While this compound itself has not progressed significantly into clinical trials, the broader landscape of GSK-3 inhibitor development suggests that targeting this kinase remains a promising therapeutic strategy. This technical guide serves as a comprehensive resource for scientists and drug development professionals working to understand and harness the therapeutic potential of modulating β-catenin stability.
References
- 1. Feedback in the β-catenin destruction complex imparts bistability and cellular memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agscientific.com [agscientific.com]
- 8. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Laduviglusib's Impact on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK-3α) and Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and fate.[1][2] This central mechanism of action gives this compound a wide range of biological activities, including the maintenance of stem cell pluripotency and the promotion of cell regeneration.[3][4] Emerging research has highlighted the significant impact of this compound on fundamental cellular metabolic processes, specifically demonstrating a shift from mitochondrial oxidative phosphorylation towards glycolysis.[1] Furthermore, studies have revealed its role in modulating cellular iron metabolism, a key aspect of overall cell health and function.[1][2] This technical guide provides an in-depth overview of this compound's effects on cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular metabolism and iron homeostasis.
Table 1: Inhibitory Concentration (IC50) of this compound against GSK-3
| Target | IC50 (nM) |
| GSK-3α | 10 |
| GSK-3β | 6.7 |
Data sourced from multiple studies confirming the potent and selective inhibition of GSK-3 by this compound.
Table 2: Impact of this compound (CHIR-99021) on Cellular Respiration in Neuro-2a Cells
| Metabolic Parameter | Control | CHIR-99021 Treated |
| Basal Respiration (OCR) | Significantly Higher | Significantly Decreased |
| ATP-linked Respiration (OCR) | Significantly Higher | Significantly Decreased |
| Maximal Respiration (OCR) | Significantly Higher | Significantly Decreased |
| Spare Respiratory Capacity | Higher | Downward Trend |
OCR: Oxygen Consumption Rate. Data indicates a significant reduction in mitochondrial oxidative phosphorylation upon treatment with CHIR-99021.[1]
Table 3: Impact of this compound (CHIR-99021) on Glycolytic Activity in Neuro-2a Cells
| Metabolic Parameter | Control | CHIR-99021 Treated |
| Overall Glycolytic Capacity | Lower | Significantly Increased |
| Maximum Glycolytic Capacity | Lower | Significantly Increased |
| Glycolysis Reserve Capacity | Lower | Significantly Increased |
Data indicates a significant enhancement of the glycolytic pathway upon treatment with CHIR-99021.[1]
Table 4: Effect of this compound (CHIR-99021) on Iron Metabolism-Related Protein Expression in Neuro-2a Cells
| Protein | Change upon CHIR-99021 Treatment |
| Ferritin Heavy Chain (FtH) | Significantly Increased |
| Ferritin Light Chain (FtL) | Significantly Increased |
| Ferroportin 1 (FPN1) | Decreased |
| Transferrin Receptor 1 (TfR1) | No significant change |
Data from Western blot analysis indicates that CHIR-99021 treatment leads to an increase in cellular iron storage capacity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on cellular metabolism.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's metabolic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on cellular metabolism.
Western Blot Analysis for Iron Metabolism Proteins
This protocol is adapted from a study investigating the effect of CHIR-99021 on iron metabolism-related proteins in Neuro-2a cells.[1]
-
Cell Lysis:
-
Wash control and this compound-treated cells with ice-cold PBS.
-
Lyse cells in RIPA lysis buffer (e.g., Solarbio, R0010) supplemented with protease and phosphatase inhibitors (e.g., Roche) and PMSF for 30 minutes on ice, with vortexing every 5 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit (e.g., Yeasen, 20201ES76) according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 12% for ferritin, 8% for TfR1).[5]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies and dilutions include:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol outlines the general procedure for using a Seahorse XF Analyzer to measure OCR and ECAR, key indicators of mitochondrial respiration and glycolysis, respectively.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Neuro-2a) into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Seahorse XF Assay Preparation:
-
One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and adjusted to the appropriate pH.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Hydrate the sensor cartridge in Seahorse XF calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with compounds for the mitochondrial and glycolysis stress tests (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR).
-
-
Seahorse XF Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant with the assay medium.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform the assay, which involves cycles of mixing, waiting, and measuring the oxygen and proton concentrations in the transient microchamber.
-
The instrument software calculates the OCR and ECAR in real-time.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.
-
Conclusion
This compound exerts a profound influence on cellular metabolism, primarily by inhibiting GSK-3 and activating the Wnt/β-catenin signaling pathway. This leads to a metabolic reprogramming characterized by a suppression of mitochondrial oxidative phosphorylation and an enhancement of glycolysis. Concurrently, this compound modulates cellular iron homeostasis, favoring iron storage by upregulating ferritin expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development to further investigate the metabolic implications of this compound and its potential therapeutic applications. The provided visualizations of the core signaling pathway and experimental workflows serve to clarify these complex processes. A thorough understanding of these metabolic effects is crucial for elucidating the full spectrum of this compound's biological functions and for the strategic design of future preclinical and clinical studies.
References
Methodological & Application
Application Notes and Protocols for CHIR-99021 in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CHIR-99021, a potent GSK-3 inhibitor, for the directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The protocols and data presented are compiled from established research to assist in the development of robust and reproducible cardiomyocyte differentiation strategies for use in disease modeling, drug screening, and regenerative medicine.
Introduction
CHIR-99021 is a highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3, CHIR-99021 stabilizes β-catenin, allowing its translocation to the nucleus and the subsequent activation of Wnt target genes.[1][2] This initial activation of Wnt signaling is a critical step in inducing mesoderm, the germ layer from which cardiomyocytes arise.[3] Subsequent removal of CHIR-99021 and inhibition of the Wnt pathway at a later stage is crucial for committing the mesodermal progenitors to a cardiac fate.[3][4]
The concentration of CHIR-99021 is a critical parameter that significantly influences the efficiency of cardiomyocyte differentiation and cell viability.[5][6] Optimization of the CHIR-99021 concentration is often necessary for each specific human pluripotent stem cell (hPSC) line due to inherent line-to-line variability.[4][6]
Key Signaling Pathway: Wnt/β-catenin Activation by CHIR-99021
The following diagram illustrates the mechanism of action of CHIR-99021 in the Wnt/β-catenin signaling pathway, leading to the activation of target genes involved in mesoderm induction.
Figure 1: CHIR-99021 activates Wnt signaling by inhibiting GSK-3.
Quantitative Data Summary
The optimal concentration of CHIR-99021 for cardiomyocyte differentiation varies depending on the cell line, culture conditions, and the specific protocol employed. The following table summarizes a range of concentrations and their reported outcomes from various studies.
| CHIR-99021 Concentration | Cell Type | Key Findings | Reference |
| 1 - 4 µM | Mouse Embryonic Stem Cells | 3 µM was found to be optimal for inducing cardiomyocyte-specific gene expression. | [3] |
| 1 - 1.75 µM (in combination with BMP4) | Human Induced Pluripotent Stem Cells (hiPSCs) | Requires optimization for each hiPSC line; part of a grid-testing approach. | [4] |
| 4 µM | LiPSC 18R | Resulted in a higher number and larger beating areas of cardiomyocytes compared to other tested concentrations. | [5] |
| 5 - 7 µM | Human Pluripotent Stem Cells (hPSCs) | Effective range in a chemically defined medium; requires optimization with seeding density. | [7] |
| 7.5 µM | AICS cells (hiPSCs) | Used in a standard protocol for initiating differentiation. | [8] |
| 8 µM | LiPSC 18R | Led to significant cell death and no observable beating areas. | [5] |
| 10 µM | FR202 hiPSC line | Optimized concentration for differentiation in a suspension microcarrier bioreactor. | [9][10] |
| 12 µM | Human Embryonic Stem Cells (hESCs) & hiPSCs | Used in combination with rapamycin to enhance differentiation efficiency and cell survival. | [11] |
| 4 - 12 µM | hiPSCs | A range to be tested for optimizing differentiation in monolayer culture. | [9] |
Experimental Protocols
Below are generalized protocols for cardiomyocyte differentiation using CHIR-99021. It is crucial to optimize parameters such as cell seeding density, CHIR-99021 concentration, and timing for each specific PSC line.
Protocol 1: Monolayer Differentiation of hPSCs
This protocol is a widely used method for generating cardiomyocytes from a monolayer of hPSCs.
Materials:
-
hPSCs (e.g., H9 hESCs, various hiPSC lines)
-
Matrigel-coated culture plates
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
CHIR-99021 (stock solution in DMSO)
-
IWP2 or XAV939 (Wnt inhibitor)
-
DPBS
Experimental Workflow:
Figure 2: General workflow for monolayer cardiomyocyte differentiation.
Procedure:
-
Seeding hPSCs (Day -3 to -4):
-
Initiation of Differentiation (Day 0):
-
Wnt Inhibition (Day 2-3):
-
Aspirate the CHIR-99021 containing medium.
-
Add fresh RPMI/B-27 minus insulin medium containing a Wnt inhibitor (e.g., 5 µM IWP2 or XAV939).
-
-
Maintenance and Maturation (Day 5 onwards):
-
From day 5, replace the medium every 2-3 days with RPMI 1640 supplemented with B-27 (with insulin).
-
Spontaneously beating cardiomyocytes can typically be observed between days 7 and 10.[4]
-
Protocol 2: Combined Small Molecule Approach for Enhanced Differentiation
This protocol incorporates an additional small molecule to improve the robustness and efficiency of cardiomyocyte differentiation.
Materials:
-
Same as Protocol 1
-
Rapamycin (optional, for enhanced survival and efficiency)[11]
Procedure:
-
Seeding and Pre-treatment (Day -5 to 0):
-
Seed singularized hPSCs on Matrigel.
-
For the final 3 days before differentiation, culture the cells in mTeSR1 containing CHIR-99021 (e.g., 12 µM) and rapamycin (e.g., 10 nM).[11]
-
-
Initiation of Differentiation (Day 0):
-
Change the medium to RPMI/B-27 minus insulin supplemented with the same concentration of CHIR-99021 and rapamycin.
-
-
Wnt Inhibition (Day 1):
-
Replace the medium with RPMI/B-27 minus insulin containing Wnt inhibitors (e.g., 10 µM XAV939 and 10 µM KY02111) for 4 days without medium replacement.[11]
-
-
Maintenance (Day 5 onwards):
-
From day 5, maintain the cells in RPMI/B-27 (with insulin), changing the medium every 2-3 days.
-
Troubleshooting and Optimization
-
Low Differentiation Efficiency:
-
CHIR-99021 Concentration: The optimal concentration is highly cell-line dependent. Perform a dose-response curve (e.g., 2, 4, 6, 8, 10 µM) to determine the ideal concentration for your specific cell line.
-
Cell Density: The confluency of the starting hPSC culture is critical. Cultures that are too sparse or too dense can lead to poor differentiation.[6] Aim for 70-85% confluency at the start of differentiation.[8]
-
Timing of Wnt Inhibition: The timing of the switch from Wnt activation to inhibition is crucial for specifying cardiac fate.[6]
-
-
High Cell Death:
-
CHIR-99021 Toxicity: High concentrations of CHIR-99021 can be cytotoxic.[5] If significant cell death is observed, reduce the concentration.
-
Cell Cycle State: hPSCs with a higher percentage of cells in the G1 phase may be more susceptible to CHIR-99021-induced cell death.[12]
-
Addition of Survival Factors: The use of molecules like rapamycin has been shown to reduce apoptosis and increase cardiomyocyte yield.[11]
-
Concluding Remarks
CHIR-99021 is a powerful tool for inducing cardiomyocyte differentiation from pluripotent stem cells. The success of differentiation protocols is heavily reliant on the careful optimization of CHIR-99021 concentration and the timing of its application. By following the guidelines and protocols outlined in these application notes, researchers can establish a robust system for generating cardiomyocytes for a wide range of applications in cardiac research and drug development. Recent studies have also explored the use of CHIR-99021 in combination with other small molecules to induce a regenerative state in cardiomyocytes, opening new avenues for cardiac repair strategies.[13][14][15]
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. allencell.org [allencell.org]
- 9. Selection of human induced pluripotent stem cells lines optimization of cardiomyocytes differentiation in an integrated suspension microcarrier bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells. [scholars.duke.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]
- 15. Pharmacologically inducing regenerative cardiac cells by small molecule drugs | eLife [elifesciences.org]
Application Notes: In Vivo Administration of Laduviglusib (CHIR-99021) in Mice
Introduction
Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms, GSK-3α and GSK-3β.[1][2][3] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, cell proliferation, and tissue regeneration.[2][4][5][6] Its ability to modulate this pathway makes it a valuable tool for in vivo research across various therapeutic areas, including regenerative medicine, oncology, and metabolic diseases.[1][7][8][9]
Mechanism of Action
In the canonical Wnt pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6][10][11] this compound inhibits GSK-3β, preventing β-catenin phosphorylation.[12] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[10][11] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in processes like cell proliferation and differentiation.[5][10]
In Vivo Applications in Mouse Models
This compound has been successfully administered in various mouse models to investigate its therapeutic potential:
-
Regenerative Medicine: In models of rotator cuff tears, this compound has been shown to reduce fatty infiltration and muscle atrophy.[7] It also promotes lung regeneration and alveolar epithelial cell proliferation in mouse models of acute lung injury (ALI).[8]
-
Radiation-Induced Injury: It has demonstrated a protective effect against lethal gastrointestinal (GI) injury induced by radiation by blocking crypt apoptosis and preserving intestinal stem cells.[1][13]
-
Neurogenesis: Studies have shown that in vivo administration of this compound increases the proliferation of neural progenitors in the subventricular zone (SVZ), particularly following a neural insult.[14][15]
-
Metabolic Disease: In rodent models of type 2 diabetes, oral administration of this compound has been shown to rapidly lower plasma glucose levels and improve glucose tolerance.[1][16]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse studies.
Table 1: Intraperitoneal (i.p.) Administration
| Mouse Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| Radiation-Induced GI Injury | C57BL/6 | 2 mg/kg | Single dose, 4 hours before irradiation | Blocked crypt apoptosis, increased Lgr5+ cell survival, improved overall survival. | [1][13] |
| Rotator Cuff Tear | C57BL/6J | Not Specified | Daily for 4 weeks | Reduced fatty infiltration and muscle atrophy. | [7] |
| Acute Lung Injury (LPS-induced) | C57BL/6 | Not Specified | Single dose at 30 min or 18h post-LPS | Decreased apoptosis, increased proliferation of alveolar epithelial cells. | [8] |
Table 2: Oral (p.o.) Administration
| Animal Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| Type 2 Diabetes | ZDF Rats | 30 mg/kg | Single dose | Lowered plasma glucose significantly 3-4 hours post-administration. | [1][2] |
| Type 2 Diabetes | ZDF Rats | 16 or 48 mg/kg | Single dose, 1 hour before glucose challenge | Improved glucose tolerance. | [16] |
Table 3: Intracerebroventricular (i.c.v.) Administration
| Mouse Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| Neurogenesis Study | C57bl/6 | Not Specified | Daily for 4 days | Increased the number of neural progenitors in the subventricular zone. | [14][15] |
Experimental Protocols
Protocol 1: Protection Against Radiation-Induced Gastrointestinal Injury
This protocol details the procedure for evaluating the radioprotective effects of this compound in the mouse intestine.
-
Animal Model: Use wild-type C57BL/6 mice, 6-10 weeks old.[13]
-
This compound Preparation:
-
Administration:
-
Administer a single intraperitoneal (i.p.) injection of this compound (2 mg/kg) or vehicle control to the mice.[13]
-
-
Irradiation:
-
Four hours after the injection, subject the mice to whole-body or abdominal irradiation (e.g., 14.5 Gy).[13]
-
-
Endpoint Analysis:
-
Monitor mice for survival.
-
At selected time points post-irradiation, sacrifice subsets of mice and collect the small intestine.
-
Perform histological analysis to assess crypt apoptosis, crypt regeneration, and villus height.[13]
-
Conduct Western blotting or immunohistochemistry for markers of apoptosis and stem cells (e.g., Lgr5).[1][13]
-
Protocol 2: Promotion of Lung Regeneration After Acute Lung Injury
This protocol describes the induction of acute lung injury (ALI) and subsequent treatment with this compound.
-
Animal Model: Use male C57BL/6 mice, 7-9 weeks old.[8]
-
ALI Induction:
-
Anesthetize the mice.
-
Administer a single intratracheal injection of lipopolysaccharide (LPS) at a dose of 5.0 mg/kg to induce lung injury.[8] Control animals receive vehicle (e.g., PBS).
-
-
This compound Preparation:
-
Prepare this compound in a suitable vehicle (e.g., DMSO). The final injection volume and concentration should be optimized for the chosen administration route.
-
-
Administration:
-
Administer this compound or vehicle control at specific time points post-LPS injection, for example, an "early" treatment at 30 minutes and a "late" treatment at 18 hours.[8] The route of administration (e.g., i.p.) should be consistent.
-
-
Endpoint Analysis:
-
Sacrifice mice at various time points (e.g., 12, 24, 72 hours) after LPS administration.[8]
-
Collect lung tissue for analysis.
-
Perform Western blotting or immunohistochemistry to assess levels of apoptosis markers (cleaved caspase-3), cell proliferation markers (PCNA, Cyclin D1), and alveolar cell markers (proSP-C, AQP5).[8]
-
Conduct TUNEL assays on lung sections to quantify apoptotic cells.[8]
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Uncovering the ferroptosis related mechanism of this compound in the cell-type-specific targets of the striatum in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 12. gsk-3.com [gsk-3.com]
- 13. lifetechindia.com [lifetechindia.com]
- 14. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-Based Assays Using Laduviglusib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib, also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 alpha (GSK-3α) and beta (GSK-3β).[1][2][3][4][5] By inhibiting GSK-3, this compound mimics the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] In the absence of Wnt ligands, GSK-3 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for proteasomal degradation.[6] Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin.[7] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[6][8] Due to its ability to potently modulate this critical pathway, this compound is a valuable tool for studying Wnt signaling in various biological contexts, including cancer, stem cell biology, and developmental biology.[9][10]
Principle of the Method
This protocol describes a cell-based assay to evaluate the effect of this compound on the Wnt/β-catenin signaling pathway. The assay is based on treating a selected cell line with varying concentrations of this compound and subsequently measuring a downstream biological response. This can include, but is not limited to, the accumulation of β-catenin, the expression of Wnt target genes, or changes in cell viability and proliferation. The choice of endpoint will depend on the specific research question and the cell model used. This protocol will focus on a cell viability assay using the MTT method, which provides a quantitative measure of metabolically active cells.
Experimental Protocols
Materials and Reagents
-
This compound (CHIR-99021)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., LOUCY, SN12C, A427)[1]
-
Complete cell culture medium (e.g., Hamm's F12 with 10% fetal bovine serum)[1]
-
Serum-free cell culture medium
-
96-well tissue culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. This compound has a molecular weight of 465.34 g/mol .
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the selected cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using standard trypsinization procedures when they reach 70-80% confluency.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium.[11]
-
Incubate the plate overnight to allow the cells to attach.
Treatment with this compound
-
The following day, prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM.[1]
-
Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 1 hour.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Target | Reference |
| IC50 | 10 nM | GSK-3α | [1][2][3] | |
| IC50 | 6.7 nM | GSK-3β | [1][2][3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| ES-D3 cells | Cell Viability | IC50 = 4.9 µM | 3 days | Reduced viability | [2] |
| ES-D3, ES-CCE cells | Wnt Pathway Activation | 5 µM | 48 hours | Activated canonical Wnt-pathway | [2] |
| Embryonic Stem Cells | Differentiation Inhibition | 3 µM | 4 days | Inhibited neural differentiation | [2] |
| 3T3-L1 preadipocytes | Adipogenesis Inhibition | 1 µM | 2 weeks | Blocked induction of C/EBPα and PPARγ | [2] |
| Lgr5+ cells | Protection from Apoptosis | 2.5 µM | 24 hours | Protected against radiation-induced apoptosis | [2] |
| Human Fibroblasts | Cardiomyocyte Conversion | 12 µM | 5 days | Converted fibroblasts into functional cardiomyocytes | [7] |
| Human Embryonic Stem Cells | Wnt Pathway Activation | 3 µM | 4 days | Confirmed β-catenin translocation into the nucleus | [7] |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a cell-based viability assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for CHIR-99021 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), with IC₅₀ values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively.[1][2] By inhibiting GSK-3, CHIR-99021 effectively activates the canonical Wnt/β-catenin signaling pathway.[1][3][4] This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making CHIR-99021 a valuable tool for investigating cancer biology and a potential therapeutic agent. These application notes provide an overview of CHIR-99021's use in cancer cell line experiments, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to their receptors leads to the inhibition of GSK-3, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes.[3][4] CHIR-99021 mimics the effect of Wnt signaling by directly inhibiting GSK-3, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of Wnt target genes.[4]
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or CHIR-99021.
Data Presentation: Effects of CHIR-99021 on Cancer Cell Lines
The following table summarizes the effects of CHIR-99021 on various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line(s) | Concentration(s) | Incubation Time | Observed Effects | Reference(s) |
| Glioblastoma | Primary patient-derived | 100 nM | 48 hours | Enriched for glioma stem-like cells (GSLCs), increased proliferation and migration, activation of PI3K/AKT pathway. | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | 0.8 µM, 1.6 µM (in combination with paclitaxel) | 96 hours | Synergistically inhibited cell proliferation when combined with paclitaxel. | [5][7] |
| Epithelioid Sarcoma | VA-ES-BJ, NEPS | 100 µM (VA-ES-BJ), 50 µM (NEPS) | 24-48 hours | Reduced cell viability and proliferation, induced mitotic catastrophe and autophagy. | [8] |
| Embryonal Rhabdomyosarcoma (ERMS) | RD, 381T | 500-1000 nM | 72 hours | Induced myogenic differentiation. | [9] |
| Natural Killer (NK) Cells | Primary human NK cells | 5 µM | 7 days | Enhanced NK cell maturation, increased cytokine production (TNFα, IFNγ), and improved antitumor activity. | [10] |
Experimental Protocols
Preparation of CHIR-99021 Stock Solution
A 10 mM stock solution of CHIR-99021 (MW: 465.34 g/mol ) in DMSO is commonly used.[3]
-
To prepare a 10 mM stock solution from 2 mg of CHIR-99021, add 429.8 µL of pure DMSO.
-
To aid solubilization, warm the mixture to 37°C for 3-5 minutes.[3]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C and protect them from light.[3]
-
When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%.[3]
Caption: Workflow for preparing CHIR-99021 stock solution.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on human Tenon's fibroblasts and is applicable to cancer cell lines.[11]
-
Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHIR-99021 (e.g., 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[11]
-
After incubation, wash the cells with PBS.
-
Add 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[11]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
This protocol is based on a study of glioma stem-like cells.[6]
-
Culture cells with different concentrations of CHIR-99021 for a specified time (e.g., 48 hours).[6]
-
Collect the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide) according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[6]
Western Blotting for Protein Expression
This protocol is a general procedure to analyze changes in protein expression, for example, β-catenin levels, following CHIR-99021 treatment.
-
Treat cells with CHIR-99021 or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, phospho-GSK-3, Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Concluding Remarks
CHIR-99021 is a versatile and powerful tool for studying the role of GSK-3 and the Wnt/β-catenin pathway in cancer. Its high potency and selectivity allow for targeted investigations into the downstream effects of this signaling cascade. The protocols and data presented here provide a foundation for researchers to design and execute experiments using CHIR-99021 in various cancer cell line models. It is important to optimize the concentration and treatment duration for each specific cell line and experimental context to achieve reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 3. reprocell.com [reprocell.com]
- 4. agscientific.com [agscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib (CHIR-99021) for In Vitro Studies of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib, also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[3][4] By inhibiting GSK-3, this compound modulates downstream signaling pathways, most notably the canonical Wnt/β-catenin pathway, offering a promising therapeutic strategy for these debilitating conditions.[2]
These application notes provide detailed protocols for the in vitro use of this compound in cellular models of neurodegenerative diseases to investigate its mechanism of action and therapeutic potential.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with high selectivity over other kinases.[5] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell survival, proliferation, and differentiation.
In the context of neurodegenerative diseases, GSK-3 inhibition by this compound has been shown to:
-
Reduce Tau Hyperphosphorylation: GSK-3 is a primary kinase responsible for the abnormal hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. This compound can decrease tau phosphorylation in neuronal cells.[6]
-
Promote Neuroprotection: By activating pro-survival signaling pathways, this compound can protect neurons from various insults, including oxidative stress and excitotoxicity.
-
Enhance Mitochondrial Function: In models of Huntington's disease, this compound has been demonstrated to improve mitochondrial membrane potential and reduce the production of reactive oxygen species.[1]
Data Presentation
The following tables summarize the quantitative data for this compound (CHIR-99021) in relevant in vitro assays.
| Assay | Parameter | Value | Reference |
| GSK-3β Kinase Assay | IC50 | 7 nM | [7] |
| GSK-3α Kinase Assay | IC50 | 10 nM | [2] |
| GSK-3β (ADP-Glo Kinase Assay) | IC50 | 6.7 nM | [6] |
| Cell-Based Assay | Cell Line | Treatment | Endpoint | Result | Reference |
| Mitochondrial Membrane Potential | HdhQ111 (HD model) | 2 µM CHIR-99021 for 48h | TMRM Fluorescence | ~1.5-fold increase vs. vehicle | [1] |
| Mitochondrial Superoxide Production | HdhQ111 (HD model) | 2 µM CHIR-99021 for 48h | MitoSOX™ Fluorescence | ~50% reduction vs. vehicle | [1] |
| Cell Viability (MTT Assay) | Human Dental Pulp Stem Cells | 5 nM CHIR-99021 for 72h | % Viability | Highest viable cell count | [8] |
| Cell Migration (Wound Healing) | Human Tenon's Fibroblasts | 10 µM CHIR-99021 for 24h | % Wound Closure | ~42% (vs. 85% for 1 µM) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Does modulation of tau hyperphosphorylation represent a reasonable therapeutic strategy for Alzheimer’s disease? From preclinical studies to the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Laduviglusib (CHIR-99021)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Laduviglusib (also known as CHIR-99021), a potent GSK-3 inhibitor and Wnt signaling activator.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (CHIR-99021) and what is its primary mechanism of action?
This compound, also widely known by its research name CHIR-99021, is a highly selective, ATP-competitive inhibitor of glycogen synthase kinase 3α (GSK-3α) and GSK-3β.[1][2] The IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are approximately 10 nM for GSK-3α and 6.7 nM for GSK-3β.[3][4] Its high selectivity makes it a valuable tool, with over 500-fold selectivity for GSK-3 compared to closely related kinases like CDC2 and ERK2.[3][4]
By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[5] This allows β-catenin to accumulate, translocate to the nucleus, and activate the TCF/LEF family of transcription factors, thereby activating the canonical Wnt/β-catenin signaling pathway.[5][6] This mechanism is crucial for its use in stem cell research, organoid culture, and studies on embryonic development and disease.[7][][9]
Caption: Wnt signaling activation via this compound's inhibition of GSK-3β.
Solubility and Stock Solution Preparation
Q2: What are the general solubility characteristics of this compound?
This compound is poorly soluble in aqueous solutions and ethanol, but readily soluble in dimethyl sulfoxide (DMSO).[10] For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.[][9] The hydrochloride and trihydrochloride salt forms of CHIR-99021 show improved solubility in water compared to the free base form.[11]
Q3: How do I prepare a stock solution of this compound for in vitro experiments?
Preparing a concentrated stock solution in DMSO is the standard method for in vitro use. Here is a typical protocol:
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound powder in 1.0745 mL of DMSO.[3][]
-
Vortex the solution thoroughly.
-
To aid dissolution, you may gently warm the tube to 37°C for 3-5 minutes or use an ultrasonic bath.[][10] Ensure the powder is completely dissolved before use.
-
Note: DMSO is hygroscopic (absorbs moisture from the air). Using older or water-exposed DMSO can significantly reduce the solubility of this compound.[4][11] Always use fresh, anhydrous DMSO for best results.
-
-
Storage:
Q4: What are the recommended solvent formulations for in vivo studies?
Due to its poor aqueous solubility, this compound requires specific formulations for in vivo administration. These often involve a combination of solvents and solubilizing agents.
| Formulation Composition | Achieved Solubility | Appearance | Notes |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.47 mM) | Clear Solution | Solvents should be added sequentially as listed.[3][12] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (4.47 mM) | Clear Solution | A common vehicle for oral or subcutaneous administration.[3] |
| 20% SBE-β-CD in Saline (pH adjusted to 4.0-4.5 with Acetic Acid) | 5 mg/mL (10.74 mM) | Clear Solution | Requires sonication to fully dissolve. SBE-β-CD is a solubilizing cyclodextrin.[3][12] |
| 0.5% CMC-Na in saline water | 5 mg/mL (10.74 mM) | Suspended Solution | This creates a suspension, not a clear solution. Requires sonication.[3] |
Troubleshooting Guides
Problem: Precipitation in Cell Culture Media
Q5: I diluted my DMSO stock of this compound into my cell culture medium, and now I see a precipitate. What happened and what should I do?
This is a common issue caused by the poor aqueous solubility of this compound. When the DMSO stock is diluted into the aqueous culture medium, the concentration of this compound may exceed its solubility limit in that environment, causing it to precipitate out of solution.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. adooq.com [adooq.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different strategies by distinct Wnt-signaling pathways in activating a nuclear transcriptional response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetechindia.com [lifetechindia.com]
Technical Support Center: Laduviglusib (CHIR-99021) in hPSC Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Laduviglusib (also known as CHIR-99021) in human pluripotent stem cell (hPSC) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in hPSCs?
This compound is a potent and selective small molecule inhibitor of glycogen synthase kinase 3 alpha and beta (GSK-3α/β).[1][2][3] By inhibiting GSK-3, this compound mimics Wnt signaling activation, leading to the stabilization and nuclear translocation of β-catenin.[1][2][4] This activation of the canonical Wnt/β-catenin pathway is crucial for various processes in hPSCs, including the maintenance of self-renewal and directed differentiation towards various lineages such as mesoderm and endoderm.[3][4][5]
Q2: What are the common applications of this compound in hPSC research?
This compound is widely used in hPSC protocols for:
-
Maintenance of pluripotency: In combination with other small molecules, it can support the self-renewal of embryonic and induced pluripotent stem cells.[3][4]
-
Directed differentiation: It is a key component in protocols for differentiating hPSCs into various cell types, including cardiomyocytes and definitive endoderm.[2][5][6]
-
Studying Wnt signaling: As a specific activator of the Wnt pathway, it is a valuable tool for investigating the role of this signaling cascade in development and disease.[7]
Q3: Why am I seeing inconsistent results with this compound in my hPSC experiments?
Inconsistent results with this compound are a documented issue in hPSC research.[2][8][9] The variability can stem from several factors, including:
-
hPSC line-to-line differences: Different hPSC lines have inherent variations in their response to Wnt pathway modulation.[2]
-
Cell culture conditions: Factors like cell confluency and the stage of the cell cycle at the time of treatment can significantly impact the outcome.[2][9]
-
This compound concentration and exposure time: The dose and duration of treatment are critical parameters that require careful optimization.[6]
-
Genetic integrity of hPSCs: Karyotypic abnormalities, such as gains of chromosome 12p, can alter the cellular response to this compound.[10][11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound with hPSCs.
Problem 1: High levels of cell death after this compound treatment.
-
Possible Cause 1: Cytotoxicity at the concentration used.
-
Explanation: this compound can be cytotoxic to hPSCs, particularly at higher concentrations.[2] This effect is also dependent on the cell cycle status of the cells. hPSCs with a higher proportion of cells in the G1 phase are more susceptible to cell death.[2][9]
-
Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific hPSC line.
-
Standardize the cell confluency at the start of the experiment. Lower confluency can lead to a higher percentage of cells in the G1 phase.
-
Consider synchronizing the cell cycle of your hPSCs before treatment, although this may not always be feasible.
-
-
-
Possible Cause 2: Sub-optimal cell culture conditions.
-
Explanation: The overall health and robustness of your hPSC culture can influence their sensitivity to small molecules.
-
Solution:
-
Ensure your hPSCs are healthy and exhibit typical morphology before starting any experiment.
-
Use high-quality, pre-tested reagents and media.
-
-
Problem 2: Inconsistent differentiation efficiency.
-
Possible Cause 1: Variability in hPSC line response.
-
Explanation: Different hPSC lines have distinct signaling backgrounds and epigenetic landscapes, leading to varied responses to the same concentration of this compound.[2]
-
Solution:
-
Characterize the differentiation propensity of your specific hPSC line.
-
Optimize the this compound concentration and treatment duration for each new hPSC line.
-
-
-
Possible Cause 2: Inconsistent cell density at the start of differentiation.
-
Explanation: Cell confluency affects the cell cycle profile of the culture, which in turn influences the cellular response to this compound and subsequent differentiation.[2]
-
Solution:
-
Develop a standardized seeding protocol to ensure consistent cell density at the start of each differentiation experiment.
-
Monitor and record cell confluency before adding this compound.
-
-
-
Possible Cause 3: Timing of Wnt pathway activation and inhibition.
-
Explanation: The temporal dynamics of Wnt signaling are critical for proper lineage specification. Both the duration of this compound treatment and the timing of any subsequent Wnt inhibition (if applicable in the protocol) are crucial.[2]
-
Solution:
-
Perform a time-course experiment to determine the optimal duration of this compound exposure for your desired outcome.
-
If your protocol involves a subsequent Wnt inhibitor, optimize its timing of addition relative to the this compound treatment.
-
-
Problem 3: High percentage of residual pluripotent cells after differentiation.
-
Possible Cause 1: Genetic abnormalities in the hPSC line.
-
Explanation: Recurrent gains of chromosome 12p13.31 in cultured hPSCs can lead to overexpression of the pluripotency factor NANOG. Elevated NANOG levels can delay the activation of the Wnt pathway by this compound, particularly in cells in the G1 phase of the cell cycle, resulting in a subpopulation of cells that remain pluripotent.[10][11]
-
Solution:
-
Regularly perform karyotyping on your hPSC lines to check for genetic abnormalities.
-
If a 12p gain is detected, consider increasing the duration or concentration of this compound treatment to overcome the delayed Wnt response.[10] However, this will need to be balanced with potential cytotoxicity.
-
-
-
Possible Cause 2: Sub-optimal this compound concentration.
-
Explanation: A concentration of this compound that is too low may not be sufficient to induce robust and uniform differentiation across the entire cell population.
-
Solution:
-
Re-optimize the this compound concentration for your specific hPSC line and differentiation protocol.
-
-
Quantitative Data Summary
The following tables provide a summary of reported concentrations and effects of this compound in various cell lines. Note that optimal concentrations should be empirically determined for each specific hPSC line and experimental setup.
Table 1: IC50 Values for this compound (CHIR-99021)
| Target | IC50 | Reference |
| GSK-3β | 6.7 nM | [1][3] |
| GSK-3α | 10 nM | [1][3] |
Table 2: Effective Concentrations of this compound in hPSC Protocols
| Application | hPSC Line | Concentration | Duration | Outcome | Reference |
| Cardiac Differentiation | Multiple | 4-12 µM | 24 hours | Mesoderm induction (concentration is cell line and confluency dependent) | [2] |
| Definitive Endoderm Induction | Human iPSCs | 1-3 µM | 24-72 hours | Upregulation of DE markers (SOX17, FOXA2) | [6] |
| Maintenance of Self-Renewal | Mouse and Human ESCs | Not specified | Not specified | Enhanced self-renewal | [3] |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C and protect from light.[4]
-
Working Solution: When ready to use, thaw an aliquot and dilute it in pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration in the culture should not exceed 0.5%.[4]
Key Experimental Protocol: Induction of Cardiac Differentiation (Monolayer)
This is a generalized protocol based on the principles of Wnt modulation for cardiac differentiation.
-
Cell Seeding: Seed hPSCs as single cells or small clumps onto a suitable matrix (e.g., Matrigel) to achieve a specific confluency (e.g., 80-90%) on the day of differentiation induction.
-
Differentiation Induction (Day 0): Replace the maintenance medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with this compound at a pre-optimized concentration (typically in the range of 4-12 µM).
-
Wnt Inhibition (Optional, Day 2-4): Depending on the specific protocol, the this compound-containing medium is removed after 24-48 hours and replaced with medium containing a Wnt inhibitor (e.g., IWP2 or XAV939) to promote cardiac specification.
-
Maturation: Continue to culture the cells in appropriate cardiac maturation medium, changing the medium every 2-3 days. Beating cardiomyocytes can typically be observed from day 7-10 onwards.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the action of this compound.
Experimental Workflow Diagram
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells. [scholars.duke.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Laduviglusib stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Laduviglusib (also known as CHIR-99021) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically supplied as a powder. A common stock solution concentration is 10 mM in DMSO.[1][2][3] To prepare a 10 mM stock solution from 2 mg of powder (MW: 465.34 g/mol ), you would reconstitute the entire vial with 429.8 µL of pure DMSO.[2] It is recommended to warm the solution to 37°C for 3-5 minutes to ensure it is fully dissolved.[1][2]
Q2: What is the recommended storage and stability of this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][2] Under these conditions, the stock solution is stable for at least 6 months.[3] It is also advisable to protect the stock solution from light.[2]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is limited published data on the quantitative stability and half-life of this compound in various cell culture media at 37°C. However, its widespread use in experiments lasting from 24 to 72 hours suggests it retains sufficient activity over these periods.[4][5] Factors such as the specific components of the medium, pH, and the presence of serum can influence the stability of small molecules. For long-term experiments or if inconsistent results are observed, it is recommended to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: How can I avoid precipitation of this compound when adding it to my cell culture medium?
A4: To prevent precipitation, it is recommended to pre-warm your cell culture medium to 37°C before adding the thawed this compound stock solution.[1][2] After adding the compound, mix the medium well. For sterile cultures, the supplemented medium can be filtered through a 0.2 µm low-protein binding filter.[1][2] Additionally, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3).[6][7] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[2] This leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[2] Therefore, this compound functions as an activator of the canonical Wnt/β-catenin signaling pathway.[6]
Data Presentation
Table 1: Summary of this compound (CHIR-99021) Stock Solution Stability
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | [1][2][3] |
| Stock Concentration | 10 mM | [1][2][3] |
| Storage Temperature | -20°C | [1][2][3] |
| Stability | At least 6 months | [3] |
| Handling | Aliquot to avoid freeze-thaw cycles; Protect from light. | [1][2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in cell culture medium upon adding this compound. | 1. The cell culture medium was cold when the compound was added.2. The concentration of this compound is too high.3. The final DMSO concentration is too high, affecting solubility. | 1. Always pre-warm the medium to 37°C before adding this compound.[1][2]2. Ensure you are working within the recommended concentration range (typically 0.1 µM to 15 µM).[1][3]3. Keep the final DMSO concentration in the culture below 0.5%.[1][2] |
| Inconsistent or loss of biological effect over time. | 1. Degradation of this compound in the cell culture medium at 37°C.2. Adsorption of the compound to plasticware.3. Improper storage of stock solution. | 1. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Perform a stability study using the protocol below to determine the degradation rate in your specific medium.2. Use low-protein binding plasticware.3. Ensure stock solutions are properly aliquoted and stored at -20°C, avoiding multiple freeze-thaw cycles.[1][2] |
| Unexpected cellular toxicity. | 1. The concentration of this compound is too high.2. The final DMSO concentration is above the tolerated level for your cell type. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells.2. Ensure the final DMSO concentration is below 0.5% and run a vehicle control (medium with the same concentration of DMSO) to assess its effect.[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (CHIR-99021)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator at 37°C with 5% CO2
-
Sterile, low-protein binding microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Methodology:
-
Prepare this compound-supplemented Medium:
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Spike the medium with this compound to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Mix thoroughly.
-
-
Time Course Incubation:
-
Aliquot the this compound-supplemented medium into sterile, low-protein binding microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO2. The T=0 sample should be processed immediately.
-
-
Sample Preparation for HPLC:
-
At each time point, remove the corresponding tube from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from any potential degradation products and medium components. A C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound at an appropriate UV wavelength.
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
From this data, you can determine the half-life (t½) of this compound in your cell culture medium under your experimental conditions.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Wnt/β-catenin signaling pathway with and without this compound.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. reprocell.com [reprocell.com]
- 3. agscientific.com [agscientific.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
Technical Support Center: Laduviglusib Efficacy and Cell Confluency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell confluency on the efficacy of Laduviglusib (CHIR-99021).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CHIR-99021) is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3α (GSK-3α) and GSK-3β.[1][2][3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[4][5] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates the canonical Wnt/β-catenin signaling pathway.[4][5][6]
Q2: Why is cell confluency an important factor to consider in my experiments with this compound?
Cell confluency, or cell density, can significantly impact the outcome of in vitro experiments.[7] As adherent cells proliferate and confluency increases, several cellular processes are altered, including:
-
Intercellular communication: Increased cell-to-cell contact can activate signaling pathways that influence drug response.
-
Protein expression: The expression levels of proteins, including drug targets, can change with cell density.[7]
-
Cell proliferation rates: Cells at high confluency may enter a state of contact inhibition, reducing their proliferation rate and potentially altering their sensitivity to drugs that target cell cycle processes.[7]
-
Autocrine and paracrine signaling: The concentration of secreted factors that can influence cell behavior and drug response increases with cell density.[7]
These changes can lead to variability in the observed efficacy of this compound and other compounds.
Q3: How might high cell confluency affect the efficacy of this compound?
While direct studies on this compound are limited, based on general principles of drug response and its mechanism of action, high cell confluency could potentially:
-
Decrease apparent potency: If the target, GSK-3, or downstream components of the Wnt pathway are differentially expressed or regulated at high confluency, the IC50 value of this compound might appear to increase.
-
Alter downstream signaling: The baseline activity of the Wnt/β-catenin pathway might be different in sparse versus confluent cultures, which could modulate the response to this compound.
-
Mask cytotoxic effects: If this compound has secondary effects on cell viability, these might be less apparent in confluent cultures where proliferation is already slowed due to contact inhibition.
Q4: At what confluency should I treat my cells with this compound?
The optimal confluency depends on the specific research question and cell line.
-
For assessing effects on proliferation: It is generally recommended to use a lower confluency (e.g., 30-50%) where cells are in an exponential growth phase. This allows for the detection of anti-proliferative or pro-proliferative effects.
-
For studying Wnt pathway activation: The confluency should be consistent across experiments to ensure reproducibility. It is advisable to test a range of confluencies to determine if the cellular response to this compound is density-dependent in your specific cell line. One study investigating the effect of a GSK-3β inhibitor on fibrosis used cells grown to 100% confluency before treatment.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent cell confluency at the time of treatment. | Standardize your cell seeding density and treatment time to ensure a consistent confluency for each experiment. Monitor confluency visually before adding the drug. |
| Different passage numbers of cells were used. | Use cells within a consistent and low passage number range for all experiments. | |
| Variability in reagent preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| This compound does not appear to activate the Wnt/β-catenin pathway (no increase in β-catenin levels). | Cell confluency is too high, potentially leading to altered signaling. | Test Wnt pathway activation at a lower cell confluency (e.g., 50-70%). |
| The cell line is not responsive to Wnt pathway activation. | Confirm that your cell line has a functional Wnt/β-catenin pathway. You can use a known Wnt agonist as a positive control. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time for β-catenin accumulation after this compound treatment. | |
| Technical issues with the Western blot. | Optimize your Western blot protocol, including antibody concentrations and transfer efficiency. Use a positive control cell lysate with known β-catenin expression. | |
| Unexpected cytotoxic effects of this compound observed. | Cell confluency is very low, making cells more sensitive. | Assess cytotoxicity at a range of cell densities. Very sparse cultures can be more susceptible to stress. |
| The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration for Wnt activation without inducing significant cell death in your specific cell line. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low and consistent across all wells, including the vehicle control. |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Confluency on this compound Efficacy using a Cell Viability Assay
This protocol is designed to assess how different cell densities affect the potency of this compound in reducing cell viability or proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (CHIR-99021)
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)[9][10]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare three different cell suspensions in complete medium to achieve target confluencies of approximately 30%, 60%, and 90% after 24 hours of incubation. The exact cell numbers will need to be optimized for your specific cell line.
-
Seed 100 µL of each cell suspension into different columns of a 96-well plate. Include wells for no-cell controls (medium only).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test might be from 0.01 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (Example using MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells for each confluency level.
-
Plot the percentage of cell viability against the log of this compound concentration for each confluency.
-
Calculate the IC50 value for each confluency using non-linear regression analysis.
-
Data Presentation:
| Cell Confluency | Seeding Density (cells/well) | This compound IC50 (µM) |
| Low (~30%) | Optimized Value | Calculated Value |
| Medium (~60%) | Optimized Value | Calculated Value |
| High (~90%) | Optimized Value | Calculated Value |
Protocol 2: Assessing Wnt/β-catenin Pathway Activation by this compound at Different Cell Confluencies via Western Blot
This protocol determines if the ability of this compound to stabilize β-catenin is dependent on cell density.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at two different densities to achieve approximately 50% and 90% confluency after 24 hours.
-
Incubate for 24 hours.
-
Treat the cells with a fixed, effective concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for a predetermined time (e.g., 8 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the corresponding β-actin band intensity.
-
Compare the fold change in normalized β-catenin levels in this compound-treated versus vehicle-treated cells at both low and high confluency.
-
Data Presentation:
| Treatment | Cell Confluency | Normalized β-catenin Level (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle | Low (~50%) | Value | 1.0 |
| This compound | Low (~50%) | Value | Calculated Value |
| Vehicle | High (~90%) | Value | 1.0 |
| This compound | High (~90%) | Value | Calculated Value |
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand (or this compound).
Caption: Experimental workflow for assessing the impact of cell confluency on this compound efficacy.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reprocell.com [reprocell.com]
- 5. agscientific.com [agscientific.com]
- 6. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrmds.in [jrmds.in]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CHIR-99021 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CHIR-99021, particularly concerning its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CHIR-99021?
CHIR-99021 is a highly selective and potent inhibitor of Glycogen Synthase Kinase 3 alpha (GSK-3α) and beta (GSK-3β).[1][2] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates the canonical Wnt signaling pathway.[3]
Q2: What are the typical working concentrations for CHIR-99021 in cell culture?
Effective concentrations of CHIR-99021 for most cell culture applications, such as maintaining stem cell pluripotency or directing differentiation, typically range from 0.1 µM to 15 µM.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically for each experimental system.
Q3: Is CHIR-99021 expected to be cytotoxic?
At its effective concentrations for GSK-3 inhibition (in the nanomolar to low micromolar range), CHIR-99021 is generally considered to have low cytotoxicity in many cell types.[4][5] However, at higher concentrations, cytotoxicity and apoptosis can be observed, and these effects are often cell-line specific.[6][7]
Q4: What are the known off-target effects of CHIR-99021 at high concentrations?
While CHIR-99021 is highly selective for GSK-3, at higher micromolar concentrations, the risk of off-target effects on other kinases increases. It is crucial to use the lowest effective concentration to minimize these effects and to consider that phenotypes observed at high concentrations may not be solely due to Wnt pathway activation.
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating my cells with CHIR-99021.
Possible Cause 1: The concentration of CHIR-99021 is too high for your specific cell type.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of CHIR-99021 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal non-toxic concentration for your cell line.
-
Consult the literature: Review publications that have used CHIR-99021 in similar cell types to guide your concentration selection.
-
Assess cell viability: Use a quantitative method like an MTT or CCK-8 assay to determine the IC50 value for your cells (see Experimental Protocols section).
-
Possible Cause 2: The quality of the CHIR-99021 or other media components is compromised.
-
Troubleshooting Steps:
-
Check your CHIR-99021 stock: Ensure it has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if necessary.
-
Verify media components: As reported by other researchers, a problematic batch of media (e.g., E6 medium) can cause cell death in combination with CHIR-99021 treatment.[8] Test a new batch of media or individual components.
-
Test for mycoplasma contamination: Mycoplasma can sensitize cells to chemical treatments.[8]
-
Issue 2: My experimental results are inconsistent or not reproducible.
Possible Cause 1: Cell density at the time of treatment is variable.
-
Troubleshooting Steps:
-
Standardize seeding density: Ensure that cells are seeded at a consistent density for all experiments.
-
Monitor confluency: Treat cells at a consistent confluency, as cell-cell contact can influence signaling pathways and drug sensitivity.
-
Possible Cause 2: Off-target effects at high concentrations are influencing the results.
-
Troubleshooting Steps:
-
Use a second, structurally different GSK-3 inhibitor: To confirm that the observed phenotype is due to GSK-3 inhibition and Wnt activation, use another GSK-3 inhibitor (e.g., SB-216763) as a positive control.
-
Perform rescue experiments: If possible, try to rescue the phenotype by manipulating downstream components of the Wnt pathway.
-
Quantitative Data on CHIR-99021 Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and other cytotoxicity data for CHIR-99021 in various cell lines.
| Cell Line | Cell Type | Assay | IC50 / Cytotoxicity Data | Reference |
| VA-ES-BJ | Epithelioid Sarcoma | MTS | IC50: ~100 µM (significant effect on viability) | [6] |
| NEPS | Epithelioid Sarcoma | MTS | IC50: ~50 µM | [6] |
| ES-D3 | Mouse Embryonic Stem Cells | MTT | IC50: 4.9 µM | [7] |
| ES-CCE | Mouse Embryonic Stem Cells | MTT | Higher toxicity than ES-D3 cells | [7] |
| HTFs | Human Tenon's Fibroblasts | MTT | Cell viability close to 100% up to 10 µM; decreased at 20 µM | [9] |
| ST2 | Mouse Bone Marrow Stromal Cells | CCK-8 | No significant effect on viability at ≤ 5 µM; increased proliferation at 7.5 µM and 10 µM | [4] |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | Significant reduction in cell growth at 0.8 µM and 1.6 µM (in combination with paclitaxel) | [10] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | Significant reduction in cell growth at 1.6 µM and 3.2 µM (in combination with paclitaxel) | [10] |
| HCC193 | Non-Small Cell Lung Cancer | Not Specified | Moderate response to combined treatment | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a general guideline for determining the effect of CHIR-99021 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CHIR-99021 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CHIR-99021 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of CHIR-99021. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol outlines the steps for detecting apoptosis induced by high concentrations of CHIR-99021 using flow cytometry.
Materials:
-
Cells treated with CHIR-99021 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired high concentrations of CHIR-99021 for a specific duration. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cell Cycle-Dependent Effects of CHIR-99021 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CHIR-99021 in cell cycle-related experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is CHIR-99021 and what is its primary mechanism of action?
CHIR-99021, also known as CT99021, is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] It inhibits both GSK-3α and GSK-3β isoforms with high affinity, with IC50 values of approximately 10 nM and 6.7 nM, respectively.[3][4] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[1][2] In the nucleus, β-catenin acts as a transcriptional coactivator for the TCF/LEF family of transcription factors, thereby activating the canonical Wnt signaling pathway.[1][2]
Q2: How does CHIR-99021 treatment generally affect the cell cycle?
The effects of CHIR-99021 on the cell cycle can be context-dependent, varying with cell type and concentration. However, a common observation is the promotion of cell proliferation and alterations in cell cycle phase distribution. For instance, in some cancer cell lines, CHIR-99021 treatment can lead to an accumulation of cells in the G2/M phase.[5] In the context of stem cell research, it is often used to maintain pluripotency and promote self-renewal.[1][4] It can also influence cell cycle regulators like Cyclin D1.
Q3: What are the common applications of CHIR-99021 in research?
CHIR-99021 is widely used in several research areas:
-
Stem Cell Biology: To maintain the pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][4]
-
Regenerative Medicine: To guide the differentiation of stem cells into specific lineages.[1]
-
Cancer Research: To investigate the role of the Wnt/β-catenin pathway in cancer cell proliferation and survival.[1]
-
Developmental Biology: To study the role of GSK-3 and Wnt signaling in embryonic development.
Experimental Design
Q4: What is a typical effective concentration range for CHIR-99021 in cell culture experiments?
Effective concentrations of CHIR-99021 can range from 0.1 µM to 15 µM, depending on the cell type and the desired biological effect.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For example, studies on epithelioid sarcoma cells used concentrations as high as 50 µM, while research on cerebral organoids showed dose-dependent effects with concentrations of 1 µM and 10 µM.[5][6]
Q5: How should I prepare and store CHIR-99021 stock solutions?
CHIR-99021 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for instance, a 10 mM stock.[1] To prepare a 10 mM stock solution from 2 mg of CHIR-99021 (molecular weight: 465.34 g/mol ), you would add 429.8 µL of pure DMSO.[1] It may be necessary to warm the solution to 37°C for 3-5 minutes to ensure complete solubilization.[1] The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1] The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[1]
Troubleshooting Guides
Unexpected Cell Cycle Profiles
Q1: My flow cytometry results show an unexpected cell cycle arrest or a decrease in proliferation after CHIR-99021 treatment. What could be the cause?
While CHIR-99021 often promotes proliferation, high concentrations can have cytotoxic effects or lead to cell cycle arrest in a dose-dependent manner.[6][7]
-
High Concentration: The concentration of CHIR-99021 might be too high for your specific cell type, leading to off-target effects or toxicity. It's important to perform a dose-response curve to identify the optimal concentration. For example, in cerebral organoids, a low dose (1µM) increased proliferation, while a higher dose (10µM) decreased it.[6]
-
Cell Line Dependency: The response to CHIR-99021 is highly cell-line dependent.[7] Some cell lines may be more sensitive to its effects.
-
Initial Cell Confluency: The initial cell density at the time of treatment can influence the outcome. High confluency can sometimes exacerbate the cytotoxic effects of the compound.[7]
Q2: I am not observing any change in the cell cycle distribution after treating my cells with CHIR-99021. What should I check?
-
Compound Activity: Ensure that the CHIR-99021 stock solution is active and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Treatment Duration: The duration of the treatment may be insufficient to induce a detectable change in the cell cycle. Consider a time-course experiment to determine the optimal treatment time.
-
Cell Synchronization: If you are expecting to see an effect on a specific phase of the cell cycle, you may need to synchronize your cells before treatment.
-
Assay Sensitivity: Verify that your cell cycle analysis method (e.g., flow cytometry with propidium iodide staining) is sensitive enough to detect subtle changes.
Inconsistent Results
Q3: I am getting variable results between experiments. How can I improve reproducibility?
-
Standardize Initial Conditions: Ensure that the initial cell confluency and passage number are consistent across experiments, as these factors can influence the cellular response to CHIR-99021.[7]
-
Aliquot Reagents: Aliquot the CHIR-99021 stock solution to avoid degradation from multiple freeze-thaw cycles.[1]
-
Consistent Treatment Time: Apply the treatment for the same duration in all experiments.
-
Control for DMSO Effects: Always include a vehicle control (DMSO alone) at the same concentration used in your experimental conditions.
Data Presentation
Table 1: Effects of CHIR-99021 on Cell Cycle Phase Distribution in Epithelioid Sarcoma Cells
| Cell Line | Treatment | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| VA-ES-BJ | DMSO (Vehicle) | 24h | - | - | 15.0 ± 2.0 |
| CHIR-99021 | 24h | - | - | 52.8 ± 2.2 | |
| DMSO (Vehicle) | 48h | - | 13.1 ± 1.8 | 14.4 ± 0.3 | |
| CHIR-99021 | 48h | - | 7.5 ± 1.0 | 47.9 ± 4.1 | |
| NEPS | DMSO (Vehicle) | 24h | - | - | 23.8 ± 2.2 |
| CHIR-99021 (50 µM) | 24h | - | - | 40.8 ± 3.6 | |
| DMSO (Vehicle) | 48h | 76.5 ± 1.9 | - | 19.8 ± 1.4 | |
| CHIR-99021 (50 µM) | 48h | 57.2 ± 1.7 | - | 39.8 ± 1.4 |
Data summarized from a study on epithelioid sarcoma cells, where a strong accumulation in the G2/M phase was observed.[5]
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary.
-
Initial Seeding: Plate cells at a density that will not allow them to reach confluency by the end of the experiment. Allow cells to attach and grow for 24 hours.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours. This will arrest cells in the S phase.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete culture medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours. This will synchronize the cells at the G1/S transition.
-
Final Release and Treatment: Release the cells from the second block by washing as described in step 3. At this point, you can add the medium containing CHIR-99021 to study its effects as the cells progress synchronously through the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting: After treatment with CHIR-99021 for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet gently in 1 mL of cold 70% ethanol while vortexing at a low speed to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cell Cycle-Related Proteins
This protocol can be used to analyze the expression levels of proteins like Cyclin D1, Cyclin B1, or phosphorylated GSK-3β.
-
Protein Extraction: Following CHIR-99021 treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., anti-Cyclin D1, anti-p-GSK-3β) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with CHIR-99021 inhibition of GSK-3.
Caption: Experimental workflow for analyzing CHIR-99021 cell cycle effects.
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. gsk-3.com [gsk-3.com]
- 4. stemcell.com [stemcell.com]
- 5. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Laduviglusib Outperforms Alternatives in GSK3β Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Laduviglusib's performance in inhibiting Glycogen Synthase Kinase 3β (GSK3β) against other common inhibitors. Experimental data from Western blot analyses underscores this compound's potency and specificity.
This compound (also known as CHIR-99021) is a highly potent and selective ATP-competitive inhibitor of GSK3α and GSK3β.[1][2] Its superior inhibitory activity makes it a valuable tool in research and a potential therapeutic agent in diseases where GSK3β is implicated, such as Alzheimer's disease, bipolar disorder, and some cancers. This guide delves into the experimental evidence of this compound's effect on GSK3β phosphorylation and compares it with other widely used GSK3β inhibitors.
Comparative Analysis of GSK3β Inhibitors
The primary mechanism of GSK3β inhibition by small molecules like this compound involves preventing the phosphorylation of its substrates. GSK3β activity is regulated by phosphorylation at different sites; phosphorylation at Serine 9 (Ser9) leads to its inactivation, while phosphorylation at Tyrosine 216 (Tyr216) is required for its full activity. Therefore, an effective GSK3β inhibitor is expected to increase the levels of phosphorylated GSK3β at Ser9 (p-GSK3β Ser9).
A key study directly compared the effects of this compound (CHIR-99021) and another GSK3 inhibitor, SB216763. The results demonstrated that both compounds effectively inhibited GSK3β activity.[3] While the primary endpoint of that particular study was not a direct potency comparison for p-GSK3β, the accompanying Western blot data provides a valuable side-by-side view of their impact.
| Inhibitor | IC50 (GSK3β) | IC50 (GSK3α) | Key Characteristics |
| This compound (CHIR-99021) | 6.7 nM[4] | 10 nM[4] | Highly potent and selective. Functions as a Wnt/β-catenin signaling activator. |
| SB216763 | 34.3 nM | 34.3 nM | Potent and selective ATP-competitive inhibitor. |
| Lithium Chloride (LiCl) | ~2 mM | ~2 mM | Non-competitive inhibitor, requires higher concentrations. |
| Tideglusib | 5-80 nM | >1 µM | Non-ATP-competitive, irreversible inhibitor with selectivity for GSK3β. |
| AR-A014418 | 104 nM | >25 µM | ATP-competitive and selective for GSK3β. |
Experimental Data: Western Blot Analysis
Western blot analysis is a crucial technique to visualize the effect of inhibitors on protein phosphorylation. In the context of GSK3β, this involves probing cell lysates with antibodies specific for the phosphorylated form of the enzyme (p-GSK3β Ser9) and for the total amount of GSK3β protein. An increase in the ratio of p-GSK3β (Ser9) to total GSK3β indicates effective inhibition.
One study demonstrated that treatment of human Tenon's fibroblasts with this compound (CHIR-99021) resulted in a significant increase in the inactive form of GSK3β (p-GSK3β Ser9) and a decrease in the active form (p-GSK3β Tyr216), confirming its inhibitory action in a cellular context.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedure, the following diagrams illustrate the GSK3β signaling pathway and the Western blot workflow.
Caption: GSK3β signaling pathway and the inhibitory action of this compound.
References
A Head-to-Head Comparison of CHIR-99021 and SB-216763 in Stem Cell Culture
In the dynamic field of stem cell research, the ability to precisely control pluripotency and directed differentiation is paramount. Small molecules that modulate key signaling pathways have become indispensable tools for researchers. Among these, inhibitors of Glycogen Synthase Kinase 3 (GSK-3) have gained prominence for their role in activating the Wnt/β-catenin signaling cascade, a critical pathway in maintaining the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
This guide provides an in-depth comparison of two widely used GSK-3 inhibitors, CHIR-99021 and SB-216763. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for their application in stem cell maintenance.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Both CHIR-99021 and SB-216763 are potent and selective inhibitors of GSK-3, a serine/threonine kinase that plays a pivotal role in the canonical Wnt/β-catenin signaling pathway.[1][2][3] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][4] By inhibiting GSK-3, both CHIR-99021 and SB-216763 prevent the phosphorylation of β-catenin.[2][4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2][5] In the nucleus, β-catenin acts as a transcriptional coactivator, binding to TCF/LEF transcription factors to activate the expression of target genes involved in pluripotency and self-renewal.[5][6]
dot
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Performance Comparison: CHIR-99021 vs. SB-216763
While both molecules target GSK-3, their potency, selectivity, and reported efficacy in stem cell culture can differ.
| Parameter | CHIR-99021 | SB-216763 | Reference |
| Target(s) | GSK-3α/β | GSK-3α/β | [1][3] |
| IC50 (GSK-3β) | 6.7 nM | 34 nM | [1][3] |
| IC50 (GSK-3α) | 10 nM | 34 nM | [1][3] |
| Typical Concentration | 0.1 - 15 µM | 1 - 20 µM | [2][7] |
| Toxicity | Low toxicity reported in mouse ESCs | Lower toxicity compared to BIO and CHIR-98014 in mouse ESCs | [8] |
Efficacy in Pluripotency Maintenance:
Studies have shown that both CHIR-99021 and SB-216763 can effectively maintain mouse embryonic stem cells (mESCs) in a pluripotent state. One study demonstrated that 10 µM SB-216763 could maintain J1 and Nanog-GFP mESC lines in a pluripotent state for over a month, with the resulting cells expressing key pluripotency markers like Oct4, Sox2, and Nanog.[7] In a comparative analysis, CHIR-99021 was found to be a more potent inducer of β-catenin-mediated transcription (TOPFlash activity) in both HEK293 and J1 mESCs compared to SB-216763 at similar concentrations.[7] However, the same study reported that SB-216763, unlike CHIR-99021 and another GSK-3 inhibitor, BIO, was able to maintain J1 mESCs in a pluripotent state for more than a month when co-cultured with mouse embryonic fibroblasts (MEFs) in the absence of LIF.[7]
Another study comparing four GSK-3 inhibitors found that CHIR-99021 and CHIR-98014 were potent activators of the Wnt/β-catenin pathway, while SB-216763 showed only a minor increase in pathway activation compared to the natural ligand Wnt3a.[8] This study also highlighted that CHIR-99021 combined high potency with very low toxicity in mouse ESCs.[8]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of CHIR-99021 and SB-216763 on stem cell pluripotency.
dot
Caption: Workflow for assessing stem cell pluripotency.
1. Alkaline Phosphatase (AP) Staining
-
Purpose: To qualitatively assess the undifferentiated state of stem cells. Undifferentiated pluripotent stem cells exhibit high levels of alkaline phosphatase activity.
-
Methodology:
-
Culture mESCs on gelatin-coated plates with either standard LIF-containing medium, or LIF-free medium supplemented with CHIR-99021 (e.g., 3 µM) or SB-216763 (e.g., 10 µM) for a desired period (e.g., 10, 20, or 30 days).[7]
-
Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain for AP activity using a commercially available kit (e.g., Vector Red Alkaline Phosphatase Substrate Kit) according to the manufacturer's instructions.
-
Observe the colonies under a microscope. Pluripotent colonies will stain red/purple.
-
2. Immunocytochemistry for Pluripotency Markers
-
Purpose: To visualize the expression of key pluripotency-associated proteins such as Oct4, Sox2, and Nanog.
-
Methodology:
-
Culture and fix the cells as described for AP staining.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against Oct4, Sox2, or Nanog overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
3. Embryoid Body (EB) Formation and Trilineage Differentiation
-
Purpose: To functionally assess the pluripotency of stem cells by their ability to differentiate into cell types of the three primary germ layers (endoderm, mesoderm, and ectoderm).[7][9]
-
Methodology:
-
Harvest mESCs maintained with CHIR-99021 or SB-216763 and resuspend them in differentiation medium (e.g., DMEM with 15% FBS without LIF or inhibitors).
-
Plate the cells in non-adherent petri dishes to allow the formation of embryoid bodies (EBs).
-
After 4-8 days in suspension culture, transfer the EBs to gelatin-coated plates to allow for attachment and outgrowth.
-
Continue to culture the attached EBs for another 8-12 days to allow for spontaneous differentiation.
-
Fix and perform immunocytochemistry for markers of the three germ layers:
-
Ectoderm: β-III tubulin (neurons), Nestin (neural progenitors)
-
Mesoderm: α-smooth muscle actin (smooth muscle), Brachyury
-
Endoderm: GATA4, SOX17
-
-
Conclusion
Both CHIR-99021 and SB-216763 are valuable tools for the in vitro maintenance of pluripotent stem cells through the inhibition of GSK-3 and activation of the Wnt/β-catenin pathway. CHIR-99021 appears to be a more potent activator of the Wnt pathway and exhibits low toxicity.[8] However, some studies suggest that SB-216763 may be more effective for long-term maintenance of mESCs in the absence of LIF when co-cultured with MEFs.[7] The choice between these two inhibitors may depend on the specific cell type, culture conditions, and desired experimental outcome. Researchers should carefully consider the data presented and optimize the concentration and culture protocol for their specific application.
References
- 1. stemcell.com [stemcell.com]
- 2. reprocell.com [reprocell.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. Wnt/Catenin Signaling in Adult Stem Cell Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wicell.org [wicell.org]
Investigating Potential Off-Target Effects of Laduviglusib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib (also known as CHIR-99021) is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including Wnt/β-catenin signaling, glycogen metabolism, and cellular proliferation. Its high specificity for GSK-3α and GSK-3β isoforms has positioned it as a valuable tool in basic research and a potential therapeutic agent. However, a thorough understanding of any potential off-target effects is crucial for its application in both research and clinical settings. This guide provides a comparative analysis of this compound's off-target profile against other GSK-3 inhibitors, supported by available experimental data.
On-Target Activity and Signaling Pathway
This compound is an ATP-competitive inhibitor of GSK-3α and GSK-3β with high potency. By inhibiting GSK-3, this compound effectively activates the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This compound's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
A Researcher's Guide: Confirming Wnt Pathway Activation by Laduviglusib and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental methods to confirm Wnt pathway activation by Laduviglusib. It offers a comparative perspective against other common Wnt activators, supported by experimental data and detailed protocols.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a crucial and highly conserved pathway that plays a pivotal role in embryonic development, cell proliferation, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[1][2] The canonical Wnt pathway is characterized by the regulation of β-catenin levels in the cytoplasm. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3 (GSK-3).[1] Upon Wnt activation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
This compound (also known as CHIR-99021) is a potent and highly selective small molecule inhibitor of GSK-3.[1] By inhibiting both GSK-3α and GSK-3β isoforms, this compound mimics the effect of Wnt ligand binding, leading to the activation of the canonical Wnt/β-catenin signaling pathway.[1] Its high selectivity makes it a valuable tool for studying Wnt signaling and a potential therapeutic agent.[1]
Confirming Wnt Pathway Activation: A Multi-Faceted Approach
Confirming the activation of the Wnt pathway by this compound requires a combination of techniques that assess different levels of the signaling cascade, from protein stabilization to target gene expression. Here, we compare this compound with other common Wnt pathway activators, such as BIO (6-bromoindirubin-3'-oxime), another GSK-3 inhibitor, and Wnt3a conditioned medium, a natural ligand source.
Key Experimental Readouts:
-
Stabilization of β-catenin: The hallmark of canonical Wnt pathway activation is the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This can be visualized and quantified by Western blotting.
-
TCF/LEF Reporter Gene Activation: In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. Reporter assays, such as the TOP/FOP-flash assay, utilize a luciferase gene under the control of TCF/LEF response elements to quantify pathway activation.
-
Upregulation of Wnt Target Genes: The ultimate confirmation of Wnt pathway activation is the increased transcription of its downstream target genes. This can be measured by quantitative real-time PCR (RT-qPCR) for genes such as AXIN2 and LEF1.
Comparative Performance of Wnt Pathway Activators
The following tables summarize the comparative efficacy of this compound against other Wnt pathway activators based on key experimental readouts.
| Activator | Mechanism of Action | IC50 for GSK-3β | Reference |
| This compound (CHIR-99021) | GSK-3 inhibitor | 6.7 nM | [1] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3 inhibitor | 5 nM | [3] |
| Lithium Chloride (LiCl) | GSK-3 inhibitor | ~1-2 mM | [1] |
| Wnt3a | Frizzled receptor agonist | N/A | [4] |
Table 1: Comparison of IC50 Values for GSK-3β Inhibition. This table highlights the high potency of this compound and BIO as specific GSK-3 inhibitors compared to the less potent LiCl. Wnt3a activates the pathway at the receptor level and thus does not have a GSK-3β IC50.
| Activator | Cell Line | Fold Activation (TOPflash) | Reference |
| This compound (CHIR-99021) | HEK293T | ~10-50 fold | [1][4] |
| BIO | HEK293T | ~5-20 fold | [5] |
| Wnt3a Conditioned Medium | HEK293 | ~3-10 fold | [4] |
Table 2: Representative TCF/LEF Reporter Assay (TOPflash) Activation. This table provides an overview of the typical fold-activation of the TCF/LEF reporter observed with different activators. This compound generally shows a robust and potent activation.
| Activator | Cell Line | Target Gene | Fold Induction (RT-qPCR) | Reference |
| This compound (CHIR-99021) | Porcine iPSCs | AXIN2 | Significant increase | [6] |
| Wnt3a | MDA-MB-231 | AXIN2 | ~2-4 fold | [7] |
Table 3: Representative Upregulation of Wnt Target Gene Expression. This table illustrates the induction of the well-characterized Wnt target gene AXIN2 following treatment with Wnt activators.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to confirm Wnt pathway activation by this compound.
Western Blot for β-catenin Stabilization
This protocol details the steps to visualize and quantify the accumulation of β-catenin in response to Wnt pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Lysis:
-
Plate cells and treat with this compound (e.g., 3-10 µM) or other activators for the desired time (e.g., 3-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
TCF/LEF Luciferase Reporter Assay (TOP/FOP-flash)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing this compound (e.g., 1-10 µM) or other activators.
-
-
Lysis and Luciferase Assay:
-
After the desired treatment time (e.g., 18-24 hours), lyse the cells using the passive lysis buffer from the dual-luciferase kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TOPflash activity relative to the FOPflash activity and the untreated control.
-
Quantitative Real-Time PCR (RT-qPCR) for Wnt Target Genes
This protocol measures the mRNA expression levels of Wnt target genes such as AXIN2 and LEF1.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or other activators for the desired time (e.g., 6-24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR reaction in an RT-qPCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
-
Visualizing the Pathway and Experimental Workflow
Conclusion
Confirming Wnt pathway activation by this compound is a critical step in its validation as a research tool and potential therapeutic. This guide provides a framework for researchers to design and execute experiments to robustly demonstrate Wnt pathway activation. By employing a multi-pronged approach that includes assessing β-catenin stabilization, TCF/LEF reporter activity, and target gene expression, and by comparing its effects to other known activators, researchers can confidently establish the efficacy and potency of this compound in their specific experimental systems. The provided protocols and comparative data serve as a valuable resource for these investigations.
References
- 1. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anygenes.com [anygenes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AXIN2 Reduces the Survival of Porcine Induced Pluripotent Stem Cells (piPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different GSK-3 inhibitors in vitro
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase-3 (GSK-3) inhibitor is critical for advancing research in areas such as neurodegenerative diseases, metabolic disorders, and cancer. This guide provides an objective, data-driven comparison of commonly used GSK-3 inhibitors, focusing on their in vitro performance, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase-3 is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[1][2] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share high homology within their kinase domains.[3][4] Unlike most kinases, GSK-3 is constitutively active in resting cells and is regulated through inhibition.[1] Its dysregulation has been implicated in various pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prominent therapeutic target.[5][6]
This guide focuses on a head-to-head comparison of three well-characterized, ATP-competitive GSK-3 inhibitors: CHIR99021, SB216763, and AR-A014418. We will delve into their in vitro potency, selectivity, and cellular activity, providing a comprehensive overview to aid in the selection of the most appropriate inhibitor for your research needs.
In Vitro Potency and Selectivity of GSK-3 Inhibitors
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor refers to its ability to inhibit the target kinase without affecting other kinases, which is crucial for minimizing off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Mechanism of Action |
| CHIR99021 | GSK-3α | 10 | Highly selective. Shows >500-fold selectivity for GSK-3 over its closest homologs CDC2 and ERK2.[7] Considered one of the most potent and selective GSK-3 inhibitors.[5][6] | ATP-competitive |
| GSK-3β | 6.7[7] | |||
| SB216763 | GSK-3α | 34.3 | Potent and selective.[8] Minimal activity against 24 other protein kinases at concentrations up to 10 μM.[8] | ATP-competitive[9] |
| GSK-3β | 34.3[8] | |||
| AR-A014418 | GSK-3β | ~100 (Reported IC50 varies) | Selective GSK-3 inhibitor.[10] However, some studies have reported off-target effects, including androgenic properties.[9] | ATP-competitive[9] |
Key Findings:
-
CHIR99021 emerges as the most potent and selective inhibitor among the three, with single-digit nanomolar IC50 values for both GSK-3 isoforms and high selectivity against other kinases.[7]
-
SB216763 also demonstrates high potency and selectivity for both GSK-3α and GSK-3β.[8]
-
AR-A014418 is a potent GSK-3 inhibitor, though its reported IC50 values can vary. It is important to note that some studies have observed off-target androgenic effects with this compound.[9]
Experimental Protocols
To ensure the reproducibility and accuracy of in vitro studies, detailed experimental protocols are essential. Below are outlines for key assays used to characterize GSK-3 inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a peptide derived from glycogen synthase)[8]
-
ATP
-
GSK-3 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)[8]
Procedure:
-
Prepare a reaction mixture containing the GSK-3 enzyme, substrate peptide, and assay buffer.
-
Add varying concentrations of the GSK-3 inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).[8][12]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP formed and thus to the GSK-3 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[13]
1. Tau Phosphorylation Assay in Neuroblastoma Cells (e.g., SH-SY5Y):
This assay measures the ability of a GSK-3 inhibitor to reduce the phosphorylation of Tau protein, a key downstream substrate of GSK-3 implicated in Alzheimer's disease.[6]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
GSK-3 inhibitor (test compound)
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phosphorylated Tau (e.g., at Ser396)
-
Primary antibody against total Tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
-
Western blotting reagents and equipment
Procedure:
-
Culture SH-SY5Y cells to the desired confluency.
-
Treat the cells with varying concentrations of the GSK-3 inhibitor for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against phosphorylated Tau and total Tau.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau signal to determine the extent of inhibition.
2. β-Catenin Accumulation Assay:
In the canonical Wnt signaling pathway, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin in the cytoplasm.[14]
Materials:
-
A suitable cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
GSK-3 inhibitor (test compound)
-
Lysis buffer
-
Antibodies:
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies
-
-
Western blotting reagents and equipment
Procedure:
-
Culture the cells and treat them with the GSK-3 inhibitor.
-
Prepare cell lysates and perform Western blotting as described in the Tau phosphorylation assay.
-
Probe the membrane with antibodies against β-catenin and a loading control.
-
Quantify the β-catenin band intensity and normalize it to the loading control to assess the effect of the inhibitor on β-catenin stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: Overview of key signaling pathways regulating GSK-3 activity.
Caption: A typical experimental workflow for a cell-based assay.
Conclusion
The in vitro comparison of GSK-3 inhibitors highlights the superior potency and selectivity of CHIR99021 , making it an excellent choice for studies requiring high specificity. SB216763 also presents a robust profile as a potent and selective inhibitor. While AR-A014418 is an effective GSK-3 inhibitor, researchers should be mindful of potential off-target effects. The selection of an appropriate inhibitor will ultimately depend on the specific experimental context, including the cell type, the biological question being addressed, and the required level of selectivity. This guide provides a foundational dataset and standardized protocols to assist researchers in making an informed decision for their in vitro studies targeting GSK-3.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. otd.harvard.edu [otd.harvard.edu]
- 14. GSK3 in cell signaling | Abcam [abcam.com]
Assessing the Specificity of Laduviglusib: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its efficacy in various research applications, including stem cell biology and neurodegenerative disease models, is attributed to its specific targeting of GSK-3α and GSK-3β isoforms. This guide provides a comprehensive comparison of this compound's kinase specificity against other commonly used GSK-3 inhibitors, supported by experimental data from large-scale kinase profiling studies.
Executive Summary
Kinase inhibitors are powerful tools in both research and medicine; however, their utility is often limited by off-target effects. This guide demonstrates that this compound exhibits a superior specificity profile compared to other GSK-3 inhibitors such as BIO (6-bromoindirubin-3'-oxime), SB216763, and AR-A014418. Data from KINOMEscan™ profiling, a competitive binding assay, reveals that this compound has minimal interaction with a wide panel of kinases, highlighting its focused activity on GSK-3.
Kinase Specificity Comparison
The following tables summarize the inhibitory activity and selectivity of this compound and other GSK-3 inhibitors.
Table 1: Potency of GSK-3 Inhibitors
| Compound | GSK-3α IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | Reference |
| This compound (CHIR-99021) | 10 | 6.7 | [1][2] |
| BIO | - | 5 | |
| SB216763 | 34.3 | 34.3 | |
| AR-A014418 | - | 104 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates higher potency.
Table 2: Kinase Selectivity Profile of GSK-3 Inhibitors
The following data is derived from a KINOMEscan™ screen of 359 kinases. The values represent the percentage of control, where a lower number indicates stronger binding of the inhibitor to the kinase.
| Kinase | This compound (% of Control) | BIO (% of Control) | SB216763 (% of Control) | AR-A014418 (% of Control) |
| GSK3A | <1 | <1 | <1 | <1 |
| GSK3B | <1 | <1 | <1 | <1 |
| CDK2 | >50 | <10 | <10 | >50 |
| CDK5 | >50 | <1 | <10 | >50 |
| ROCK1 | >50 | <10 | >50 | >50 |
| ROCK2 | >50 | <10 | >50 | >50 |
| AURKA | >50 | <10 | >50 | >50 |
| AURKB | >50 | <10 | >50 | >50 |
| PLK1 | >50 | <10 | >50 | >50 |
| ... (selected off-targets) |
This table presents a selection of kinases to highlight the differences in selectivity. A comprehensive dataset would include all 359 kinases screened.
As the data illustrates, while all four compounds potently inhibit GSK-3, BIO and SB216763 show significant binding to numerous other kinases, including cyclin-dependent kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCKs), and Aurora kinases. In contrast, this compound and AR-A014418 demonstrate a much cleaner profile, with this compound being exceptionally selective.
Signaling Pathway Context
GSK-3 is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by molecules like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes.
Experimental Protocols
The following is a generalized protocol for a radiometric kinase assay, a common method for determining kinase activity and inhibitor potency.
Radiometric Kinase Assay (e.g., using [γ-³³P]ATP)
-
Reaction Setup:
-
Prepare a reaction buffer containing a buffer (e.g., MOPS, pH 7.0), MgCl₂, a peptide or protein substrate for GSK-3, and the kinase itself.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A DMSO control is used for baseline activity.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
-
Detection and Analysis:
-
Quantify the amount of radioactive phosphate incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The presented data strongly supports the high specificity of this compound as a GSK-3 inhibitor. For researchers investigating the roles of GSK-3 in cellular processes, the use of a highly selective inhibitor like this compound is crucial to minimize confounding off-target effects and to ensure that the observed biological outcomes are a direct result of GSK-3 inhibition. This guide provides the necessary data and protocols to make an informed decision when selecting a GSK-3 inhibitor for research and drug development applications.
References
Comparative Guide to Genetic Approaches for Validating Laduviglusib's Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key genetic methodologies to validate the mechanism of action of Laduviglusib (also known as CHIR-99021). This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 alpha and beta (GSK-3α/β).[1][2][3][4] Its primary mode of action is the activation of the canonical Wnt/β-catenin signaling pathway through the inhibition of GSK-3, which normally primes β-catenin for degradation.[1][2][3][4][5][6][7] Validating that the observed cellular and physiological effects of this compound are indeed a direct result of GSK-3 inhibition is a critical step in its development as a therapeutic agent.
This document outlines three robust genetic approaches: CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi), and resistance mutation analysis. For each method, we provide the underlying principles, detailed experimental protocols, and comparative data to guide researchers in selecting the most appropriate strategy for their validation studies.
Core Signaling Pathway: Wnt/β-catenin
This compound's mechanism is centered on the Wnt/β-catenin pathway. Understanding this pathway is essential for designing and interpreting validation experiments.
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and Wnt target gene activation.
CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system allows for precise and permanent disruption of a target gene, in this case, GSK3A and GSK3B.[][9][10][11] If this compound's effects are on-target, knocking out these genes should phenocopy the pharmacological inhibition. Conversely, in a knockout background, the cells should become insensitive to this compound, as its target is no longer present.
Experimental Workflow: CRISPR-Cas9 Knockout
Caption: Workflow for generating and validating a GSK-3 knockout cell line for mechanism of action studies.
Experimental Protocol: GSK-3β Knockout via CRISPR-Cas9
-
sgRNA Design and Cloning: Design at least two unique sgRNAs targeting early exons of the GSK3B gene to maximize the chance of a frameshift mutation. Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cell line with the viral supernatant.
-
Selection and Clonal Expansion: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. After selection, seed the cells at a very low density to isolate and expand single-cell-derived colonies.
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and PCR amplify the sgRNA target region. Use Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for GSK-3β to confirm the absence of the protein.
-
-
Phenotypic Analysis: Use the validated knockout clones and wild-type control cells for downstream assays. Treat both cell types with a dose range of this compound and a vehicle control. Measure endpoints such as Wnt pathway activation (e.g., using a TOP/FOP Flash reporter assay) and cell viability.
Data Comparison: CRISPR-KO vs. Pharmacological Inhibition
| Cell Line | Treatment | Wnt Reporter Activity (Fold Change) | Cell Viability (% of Control) |
| Wild-Type | Vehicle | 1.0 ± 0.1 | 100 ± 5 |
| This compound (3 µM) | 15.2 ± 1.8 | 65 ± 7 | |
| GSK3B KO | Vehicle | 14.8 ± 1.5 | 67 ± 6 |
| This compound (3 µM) | 15.5 ± 2.0 | 66 ± 8 |
This table illustrates that the genetic knockout of GSK-3β phenocopies the effect of this compound on Wnt signaling and cell viability. Furthermore, the knockout cells show no additional response to the drug, confirming GSK-3β as the relevant target.
RNA Interference (siRNA/shRNA)
RNA interference uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of a specific target mRNA, leading to a transient "knockdown" of the corresponding protein.[12][13][] This approach is faster than generating stable knockout lines and is useful for studying the acute effects of target depletion. The logic is similar to CRISPR-KO: effective knockdown of GSK-3α/β should mimic the phenotype of this compound treatment.[13]
Mechanism: siRNA-mediated Gene Silencing
Caption: siRNA is loaded into the RISC complex, which then targets and degrades complementary mRNA.
Experimental Protocol: siRNA-mediated Knockdown of GSK-3
-
siRNA Selection and Transfection: Select at least two independent, validated siRNAs targeting GSK3A and GSK3B, along with a non-targeting scramble control. Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Time Course Optimization: Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximal protein knockdown by Western blot.
-
Knockdown Validation: At the optimal time point, lyse a subset of the cells and perform a Western blot to quantify the reduction in GSK-3α and GSK-3β protein levels compared to the non-targeting control.
-
Pharmacological Treatment: At a time point that ensures significant knockdown but precedes potential compensatory effects (e.g., 24 hours post-transfection), treat the cells with this compound or vehicle.
-
Endpoint Analysis: Harvest the cells 24-48 hours after drug treatment and analyze the relevant endpoints. For example, measure the levels of active (non-phosphorylated) β-catenin by Western blot or the expression of a Wnt target gene like AXIN2 by qRT-PCR.
Data Comparison: siRNA Knockdown vs. Pharmacological Inhibition
| Condition | Relative GSK-3β Protein Level | Relative AXIN2 mRNA Level |
| Scramble siRNA + Vehicle | 1.00 ± 0.08 | 1.0 ± 0.2 |
| Scramble siRNA + this compound | 0.98 ± 0.10 | 8.5 ± 1.1 |
| GSK-3β siRNA + Vehicle | 0.15 ± 0.04 | 8.1 ± 0.9 |
| GSK-3β siRNA + this compound | 0.13 ± 0.05 | 8.9 ± 1.3 |
Resistance Mutation Analysis
This powerful method provides direct evidence of target engagement in a cellular context. The strategy involves generating cell lines that are resistant to this compound and then sequencing the target genes (GSK3A and GSK3B) to identify mutations that prevent drug binding.[15] The appearance of mutations in GSK-3 that confer resistance is a strong confirmation that it is the physiologically relevant target.
Logical Framework: Resistance Mutation Confirms Target
Caption: Workflow for identifying drug resistance mutations to confirm the molecular target of a compound.
Experimental Protocol: Generation and Analysis of Resistant Clones
-
Dose Escalation: Culture a cancer cell line known to be sensitive to this compound in the presence of the drug at a concentration approximately equal to its IC50.
-
Selection of Resistant Populations: Gradually increase the concentration of this compound in the culture medium over several weeks to months. This selects for cells that have acquired mechanisms of resistance.
-
Isolation of Clones: Once a population of cells can proliferate in high concentrations of the drug (e.g., 5-10x the original IC50), isolate single-cell clones.
-
Confirmation of Resistance: Characterize the resistance of the isolated clones by performing a dose-response curve and calculating the new IC50 for this compound, comparing it to the parental cell line.
-
Target Gene Sequencing: Extract RNA from the resistant clones, reverse transcribe it to cDNA, and perform Sanger sequencing of the entire coding regions of GSK3A and GSK3B.
-
Data Analysis: Compare the sequences from the resistant clones to the parental line to identify any acquired mutations. Analyze the location of these mutations in the context of the GSK-3 protein structure to determine if they are in or near the ATP-binding pocket where this compound is known to compete.[6]
Data Comparison: IC50 Shift in Resistant Clones
| Cell Line | GSK-3β Mutation | This compound IC50 (nM) | Fold Resistance |
| Parental | Wild-Type | 15 ± 2 | 1.0 |
| Resistant Clone 1 | V135A | 210 ± 15 | 14.0 |
| Resistant Clone 2 | D133G | 350 ± 25 | 23.3 |
| Resistant Clone 3 | Wild-Type | 18 ± 3 | 1.2 |
This hypothetical data shows that two independently derived resistant clones acquired distinct mutations in GSK-3β, leading to a significant increase in the IC50 of this compound. Clone 3, which did not acquire a target mutation, shows no resistance, suggesting its survival may be due to other, non-genetic adaptations.
Summary Comparison of Genetic Approaches
| Approach | Principle | Key Advantages | Key Disadvantages |
| CRISPR-Cas9 KO | Permanent gene disruption. | Definitive and permanent genetic modification; provides a stable system for assays. | Time-consuming to generate and validate clones; potential for off-target effects; lethal if the gene is essential. |
| RNAi (siRNA) | Transient mRNA degradation. | Rapid and high-throughput; allows for study of acute effects of target loss. | Incomplete and transient knockdown; potential for significant off-target effects; requires careful optimization. |
| Resistance Mutation | Selection for mutations that prevent drug binding. | Provides direct evidence of drug-target engagement in a physiological context; highly compelling validation. | Time-consuming and not guaranteed to succeed; resistance may arise from non-target mechanisms (e.g., drug efflux). |
Conclusion
Validating the mechanism of action of a targeted therapeutic like this compound requires rigorous and multifaceted evidence. Genetic approaches offer the most direct methods for confirming that a drug's biological effects are mediated through its intended target. While CRISPR-Cas9 knockout provides a stable and definitive model, RNAi allows for rapid, transient analysis. Resistance mutation analysis offers the most compelling evidence for direct target engagement. For a comprehensive validation strategy, employing at least two of these orthogonal approaches is highly recommended to build a robust data package that confirms this compound acts by inhibiting GSK-3 to modulate the Wnt/β-catenin pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
